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  • Product: N-Desmethylhydroxyterbinafine

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of N-Desmethylhydroxyterbinafine

The following technical guide details the chemical structure, molecular weight, and bioanalytical context of N-Desmethylhydroxyterbinafine , a pivotal Phase I metabolite of the antifungal agent Terbinafine.[1][2] Structu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, molecular weight, and bioanalytical context of N-Desmethylhydroxyterbinafine , a pivotal Phase I metabolite of the antifungal agent Terbinafine.[1][2]

Structural Characterization, Metabolic Pathway, and Bioanalytical Protocol

Executive Summary

N-Desmethylhydroxyterbinafine (DHTBN) is a secondary Phase I metabolite of Terbinafine (Lamisil).[1][2] It represents a critical node in the metabolic clearance of the parent drug, formed through the interplay of N-demethylation and side-chain hydroxylation.[1] Unlike the parent compound, which is highly lipophilic, DHTBN exhibits increased polarity, serving as a transitional intermediate before further oxidation to N-desmethylcarboxyterbinafine and subsequent urinary excretion.[1][2]

Understanding the physicochemical properties and detection of DHTBN is essential for pharmacokinetic profiling, particularly in pediatric populations and patients with compromised hepatic function, where metabolic ratios (Parent/Metabolite) serve as biomarkers for CYP450 activity.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4]

The structure of N-Desmethylhydroxyterbinafine is characterized by the loss of the tertiary N-methyl group and the oxidation of one methyl moiety on the tert-butyl side chain to a primary alcohol.[1]

Physicochemical Data Table[1][2]
ParameterTechnical Specification
Common Name N-Desmethylhydroxyterbinafine
Abbreviation DHTBN
CAS Registry Number 162227-14-7
IUPAC Name (E)-2,2-dimethyl-7-[(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol
Molecular Formula C

H

NO
Molecular Weight 293.41 g/mol
Monoisotopic Mass 293.1780 Da
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in Methanol, DMSO, Ethanol; Low solubility in water compared to carboxy-metabolites.[1][3]
pKa (Calculated) ~8.5 (Secondary amine), ~14.8 (Primary alcohol)
Structural Topology (SMILES & InChI)
  • SMILES: CC(C)(CO)C#C/C=C/CNCc1cccc2ccccc12

  • InChI Key: (Derivative of Terbinafine core, specific key varies by isomer annotation, typically requires validation against standard).

Metabolic Biosynthesis Pathway[1][2]

Terbinafine undergoes extensive biotransformation in the liver.[1][2][4][5] The formation of N-Desmethylhydroxyterbinafine occurs via two converging pathways involving Cytochrome P450 isozymes (primarily CYP2C9, CYP1A2, and CYP3A4).[1][2]

  • Route A: N-Demethylation of Terbinafine

    
     N-Desmethylterbinafine 
    
    
    
    Hydroxylation
    
    
    DHTBN .
  • Route B: Hydroxylation of Terbinafine

    
     Hydroxyterbinafine 
    
    
    
    N-Demethylation
    
    
    DHTBN .

The compound is subsequently oxidized to N-Desmethylcarboxyterbinafine , the major urinary metabolite.[1][2]

Pathway Visualization (Graphviz)[1][2]

TerbinafineMetabolism Terbinafine Terbinafine (Parent Drug) NDesmethyl N-Desmethylterbinafine (DTBN) Terbinafine->NDesmethyl N-Demethylation (CYP2C9, 1A2, 3A4) Hydroxy Hydroxyterbinafine (HTBN) Terbinafine->Hydroxy Hydroxylation (CYP2C9, 2C8, 2B6) DHTBN N-Desmethylhydroxyterbinafine (DHTBN) MW: 293.41 NDesmethyl->DHTBN Hydroxylation Hydroxy->DHTBN N-Demethylation Carboxy N-Desmethylcarboxyterbinafine (Major Urinary Metabolite) DHTBN->Carboxy Oxidation (Alcohol -> Acid)

Figure 1: Convergent metabolic pathways leading to the formation of N-Desmethylhydroxyterbinafine (DHTBN) and its subsequent clearance.[1][3][5]

Bioanalytical Protocol (LC-MS/MS)[1]

To accurately quantify N-Desmethylhydroxyterbinafine in plasma or biological matrices, a validated LC-MS/MS method is required.[1][2] The following protocol is synthesized from pharmacokinetic studies of terbinafine metabolites.

Sample Preparation (Protein Precipitation)
  • Principle: Removal of plasma proteins to prevent column fouling and matrix effects.[1][2]

  • Reagents: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid.[1][2]

  • Internal Standard (IS): Terbinafine-d7 or N-Desmethylterbinafine-d7.[1][2]

Step-by-Step Workflow:

  • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 300 µL of cold Acetonitrile (precipitating agent).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial.[1][2]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm particle size.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (aqueous).[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (organic).

  • Flow Rate: 0.3 - 0.4 mL/min.[1][2]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 1.0 min: 10% B[1]

    • 5.0 min: 90% B (Elution of DHTBN)[1][2]

    • 6.0 min: 90% B[1]

    • 6.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Detection is performed in Positive Electrospray Ionization (ESI+) mode.[1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
DHTBN 294.2 [M+H]

141.1 (Naphthyl)3025
DHTBN (Qual) 294.2115.13040
Terbinafine 292.2141.13025

Note: The product ion at m/z 141.1 corresponds to the naphthylmethyl cation, a characteristic fragment for the terbinafine scaffold.[1]

References

  • Humbert, H., et al. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration.[1][2][6] Biopharmaceutics & Drug Disposition.[1][2][4]

  • Vickers, A.E., et al. (1999). In vitro and in vivo biotransformation of terbinafine in man and relevant species.[1][2] Drug Metabolism and Disposition.[1][2][4][5][6][7]

  • Pharmaffiliates. N-Desmethylhydroxyterbinafine Reference Standard (CAS 162227-14-7).[1][2][8][9][10][11]

  • SynThink Research Chemicals. N-Desmethyl hydroxy terbinafine Structure and Data.

  • ScienceAlert. Molecular Modelling Analysis of the Metabolism of Terbinafine.[1][2]

Sources

Exploratory

N-Desmethylhydroxyterbinafine CAS number and physicochemical properties

This guide serves as a technical reference for N-Desmethylhydroxyterbinafine , a secondary metabolite of the antifungal agent Terbinafine.[1][2] It is designed for researchers in pharmacokinetics, bioanalysis, and impuri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for N-Desmethylhydroxyterbinafine , a secondary metabolite of the antifungal agent Terbinafine.[1][2] It is designed for researchers in pharmacokinetics, bioanalysis, and impurity profiling.[1][2]

CAS Number: 162227-14-7 Chemical Class: Allylamine Metabolite / Pharmaceutical Impurity[1][2]

Executive Summary & Identity

N-Desmethylhydroxyterbinafine (DHTBN) is a Phase I metabolite of Terbinafine formed through a dual metabolic sequence: N-demethylation and hydroxylation.[1][2] Unlike the parent drug, which is highly lipophilic, this metabolite exhibits increased polarity, facilitating urinary excretion.[1][2] It serves as a critical biomarker for monitoring Terbinafine metabolism and is a monitored impurity in stability studies.[1][2]

Chemical Identity Table
ParameterDetail
Common Name N-Desmethylhydroxyterbinafine
CAS Registry Number 162227-14-7
IUPAC Name (5E)-2,2-Dimethyl-7-[(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol
Molecular Formula C₂₀H₂₃NO
Molecular Weight 293.41 g/mol
SMILES CC(C)(CO)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21
InChI Key Calculated based on structure:[1][2][3][4][5] Varies by isomer, specific to side-chain oxidation.[1][2]

Physicochemical Properties

The removal of the N-methyl group and the addition of a hydroxyl moiety significantly alter the physicochemical profile compared to Terbinafine.[1][2]

PropertyValue / DescriptionExperimental Context
Physical State Solid (Powder)Typically isolated as an off-white to pale beige amorphous solid.[1][2]
Melting Point > 150°C (Decomposes)Precise MP is rarely reported due to salt formation (HCl) preference; often determined via DSC.[1][2]
Solubility Methanol, DMSO, DichloromethaneFreely soluble in polar organic solvents; low solubility in water compared to salts.[1][2]
LogP (Predicted) ~3.2 – 3.8Reduced lipophilicity vs. Terbinafine (LogP ~5.[1][2]5) due to -OH and -NH groups.[1][2]
pKa (Predicted) ~8.5 – 9.0 (Amine)The secondary amine remains basic, allowing for salt formation (e.g., Hydrochloride).[1][2]
UV Max ~224 nm, 283 nmCharacteristic naphthalene absorption bands retained.[1][2]

Metabolic Pathway & Biosynthesis

Terbinafine undergoes extensive metabolism in the liver, primarily mediated by CYP450 isozymes (CYP2C9, CYP1A2, CYP3A4).[1][2] N-Desmethylhydroxyterbinafine represents a convergence of two major pathways:

  • N-Demethylation: Removal of the methyl group from the central nitrogen.[1][2]

  • Side-Chain Oxidation: Hydroxylation of the terminal tert-butyl group (converting a methyl to a hydroxymethyl group).[1][2]

Metabolic Signaling & Conversion Diagram

The following diagram illustrates the formation of N-Desmethylhydroxyterbinafine within the broader Terbinafine metabolic cascade.

TerbinafineMetabolism Terbinafine Terbinafine (Parent Drug) NDesmethyl N-Desmethylterbinafine (Major Metabolite) Terbinafine->NDesmethyl CYP2C9/1A2 (N-Demethylation) Hydroxy Hydroxyterbinafine (Side-chain oxidation) Terbinafine->Hydroxy CYP1A2 (Hydroxylation) Target N-Desmethylhydroxyterbinafine (Target Analyte) NDesmethyl->Target CYP450 (Hydroxylation) Hydroxy->Target CYP450 (N-Demethylation) Carboxy Carboxyterbinafine (Further Oxidation) Target->Carboxy Oxidation (-CH2OH to -COOH)

Caption: Convergence of N-demethylation and hydroxylation pathways yielding N-Desmethylhydroxyterbinafine.

Analytical Characterization Protocols

Accurate detection requires separating this metabolite from the parent drug and the structurally similar N-Desmethylterbinafine.[1][2]

A. HPLC-UV Method (Purity & Quantification)[1][2]
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: Acetonitrile.[1][2][3]

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 224 nm (Naphthalene chromophore) or 283 nm.[1][2]

  • Retention Logic: The metabolite will elute earlier than Terbinafine and N-Desmethylterbinafine due to the polar hydroxyl group.[1][2]

B. LC-MS/MS Identification (Bioanalysis)

For plasma/urine analysis, Mass Spectrometry is required due to low circulating concentrations.[1][2]

  • Ionization: ESI Positive Mode (ESI+).[1][2]

  • Precursor Ion: [M+H]⁺ = 294.2 m/z .[1][2]

  • Key Fragment Ions (MS2):

    • 141 m/z: Naphthalenemethyl cation (Characteristic of the naphthalene ring).[1][2]

    • 158 m/z: Naphthalenemethanamine fragment.[1][2]

  • Differentiation:

    • Terbinafine:[1][4][5][6][7][8][9][10][11][12] 292 m/z.[1][2]

    • N-Desmethylterbinafine: 278 m/z.[1][2]

    • Hydroxyterbinafine:[5][6][9][10][12] 308 m/z.[1][2]

    • N-Desmethylhydroxyterbinafine: 294 m/z.[1][2]

Synthesis & Isolation (Brief)

While typically purchased as a reference standard, synthesis for research purposes generally follows a "reverse" approach compared to Terbinafine:

  • Starting Material: 1-Naphthalenemethylamine.[1][2]

  • Coupling: Reaction with a pre-functionalized side chain (e.g., 1-bromo-6,6-dimethyl-7-hydroxy-2-hepten-4-yne) under basic conditions.[1][2]

  • Purification: Silica gel chromatography using a gradient of Dichloromethane/Methanol (95:5).

References

  • Humbert, H., et al. (1998).[1][2][6] Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Biopharmaceutics & Drug Disposition. Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 6443233, Desmethylterbinafine (Related Metabolite Data). PubChem.[1][2][3] Link[1][2]

  • Vickers, A. E., et al. (1999).[1][2][10][12] Multiple cytochrome P-450s involved in the metabolism of terbinafine suggests a limited potential for drug-drug interactions.[1][2] Drug Metabolism and Disposition.[1][2][8][12] Link

  • Pharmaffiliates. (2024). N-Desmethylhydroxyterbinafine Reference Standard (CAS 162227-14-7).[1][4][7][9][13][14] Link

Sources

Foundational

A Technical Guide to the Pharmacokinetics of N-Desmethylhydroxyterbinafine in Human Plasma

Introduction: Situating N-Desmethylhydroxyterbinafine within Terbinafine's Metabolic Landscape Terbinafine, a synthetic allylamine antifungal agent, undergoes extensive hepatic metabolism following oral administration, l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating N-Desmethylhydroxyterbinafine within Terbinafine's Metabolic Landscape

Terbinafine, a synthetic allylamine antifungal agent, undergoes extensive hepatic metabolism following oral administration, leading to the formation of numerous metabolites. Understanding the pharmacokinetic profile of these metabolites is crucial for a comprehensive assessment of the drug's overall disposition, efficacy, and potential for drug-drug interactions. This guide focuses on a specific metabolite, N-desmethylhydroxyterbinafine, providing an in-depth technical overview for researchers, scientists, and drug development professionals. While direct and extensive pharmacokinetic data for N-desmethylhydroxyterbinafine in human plasma is limited in publicly available literature, this document synthesizes existing knowledge on terbinafine metabolism to logically situate this metabolite and provides a framework for its investigation.

Terbinafine is well-absorbed (>70%) after oral administration, but its bioavailability is approximately 40% due to first-pass metabolism[1]. The biotransformation of terbinafine is complex, involving N-demethylation, oxidation of the terbinafine methyl group, and hydroxylation of the naphthalene ring, followed by conjugation. The N-demethylated metabolite of terbinafine appears in plasma concurrently with the parent drug.[2] This guide will delve into the known aspects of terbinafine's metabolic pathways to elucidate the formation and subsequent pharmacokinetic characteristics of N-desmethylhydroxyterbinafine, while also presenting a robust bioanalytical methodology for its quantification.

Metabolic Pathway and Formation of N-Desmethylhydroxyterbinafine

The metabolism of terbinafine is primarily mediated by the hepatic cytochrome P450 (CYP) enzyme system. Terbinafine itself is an inhibitor of CYP2D6, which can lead to clinically significant drug interactions.[3][4] The formation of N-desmethylhydroxyterbinafine is a multi-step process, as illustrated in the diagram below.

Terbinafine Terbinafine N_Desmethylterbinafine N_Desmethylterbinafine Terbinafine->N_Desmethylterbinafine N-demethylation (CYP Enzymes) Hydroxyterbinafine Hydroxyterbinafine Terbinafine->Hydroxyterbinafine Hydroxylation (CYP Enzymes) N_Desmethylhydroxyterbinafine N_Desmethylhydroxyterbinafine N_Desmethylterbinafine->N_Desmethylhydroxyterbinafine Hydroxylation (CYP Enzymes) Hydroxyterbinafine->N_Desmethylhydroxyterbinafine N-demethylation (CYP Enzymes) Further_Metabolites Further_Metabolites N_Desmethylhydroxyterbinafine->Further_Metabolites Conjugation (e.g., Glucuronidation)

Caption: Metabolic pathway of Terbinafine to N-Desmethylhydroxyterbinafine.

Pharmacokinetic Profile

Direct, detailed pharmacokinetic parameters for N-desmethylhydroxyterbinafine are not extensively reported. However, we can infer its behavior based on studies of related metabolites.

Absorption and Distribution

Following oral administration of terbinafine, N-desmethylterbinafine appears in plasma at the same time as the parent drug.[2] It is logical to assume that the subsequent hydroxylation to form N-desmethylhydroxyterbinafine would follow a similar time course. Terbinafine is highly protein-bound in plasma (>99%).[1] While the plasma protein binding of N-desmethylhydroxyterbinafine has not been specifically determined, it is plausible that it also exhibits a significant degree of protein binding.

Metabolism and Excretion

The primary metabolites of terbinafine found in plasma are unconjugated carboxy compounds.[5] Hydroxylated metabolites, including what would be precursors to or forms of N-desmethylhydroxyterbinafine, have been observed in trace amounts, often as glucuronide conjugates.[5][6] This suggests that N-desmethylhydroxyterbinafine is likely a minor metabolite in circulation and is efficiently conjugated and prepared for excretion. The apparent terminal half-lives of terbinafine and its N-demethylated and carboxy metabolites are similar, at approximately 25 hours.[6] It is reasonable to hypothesize that N-desmethylhydroxyterbinafine would have a comparable or shorter half-life due to its hydrophilic nature, which facilitates more rapid elimination.

In urine, the major metabolite is the more hydrophilic N-desmethyl-carboxyterbinafine, accounting for about 15% of the administered dose.[5] Terbinafine and N-desmethylterbinafine are only found in trace amounts in urine.[6] This indicates that the kidney is a major route of elimination for the more polar metabolites of terbinafine.

Pharmacokinetic Parameters of Terbinafine and Key Metabolites

To provide context, the following table summarizes key pharmacokinetic parameters for terbinafine and its major metabolite, N-desmethylterbinafine, following a single oral dose in healthy volunteers.

ParameterTerbinafineN-Desmethylterbinafine
Tmax (h) Prolonged with higher doses (500-750 mg)Similar prolongation to terbinafine with higher doses
Cmax Linear and dose-proportionalDeviated from proportionality at higher doses (500-750 mg)
AUC Linear and dose-proportionalLinear and dose-proportional
t1/2α (h) Prolonged with higher doses (500-750 mg)Similar prolongation to terbinafine with higher doses
Apparent Terminal t1/2 (h) ~25~25

Data synthesized from multiple studies in healthy adult volunteers.[2][6]

A study in pediatric patients who received repeated administration of 125 mg of terbinafine daily showed that mean trough levels of N-desmethylhydroxyterbinafine were similar on days 21, 42, and 56, indicating that a steady state was achieved by day 21 with no subsequent accumulation.[5]

Bioanalytical Methodology for Quantification in Human Plasma

A robust and sensitive bioanalytical method is essential for the accurate quantification of N-desmethylhydroxyterbinafine in human plasma. Given its expected low concentrations, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the most appropriate approach.[7][8]

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a well-established technique for extracting analytes from a complex matrix like plasma, providing a clean extract and reducing matrix effects.[7]

  • Procedure:

    • To 100 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of N-desmethylhydroxyterbinafine or a structurally similar compound).

    • Vortex for 10 seconds to ensure homogeneity.

    • Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, 80:20, v/v).[7]

    • Vortex for 5 minutes to facilitate the transfer of the analyte and IS into the organic phase.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Rationale: Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides high throughput, sensitivity, and selectivity for quantifying low-abundance analytes in complex biological matrices.[7][9]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm) is suitable for separating terbinafine and its metabolites.[7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate for a UHPLC system is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+), as terbinafine and its metabolites contain basic nitrogen atoms that are readily protonated.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for N-desmethylhydroxyterbinafine and a characteristic product ion. The transition from the precursor to the product ion is monitored for both the analyte and the IS. This highly selective technique minimizes interference from other components in the plasma extract.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte and IS.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions.

Bioanalytical Workflow Diagram

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Human Plasma Sample (100 µL) Add_IS Add Internal Standard (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UHPLC System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Bioanalytical workflow for N-Desmethylhydroxyterbinafine quantification.

Conclusion and Future Directions

The pharmacokinetic profile of N-desmethylhydroxyterbinafine in human plasma is an area that warrants further investigation to complete our understanding of terbinafine's disposition. Based on the available data for the parent drug and its other metabolites, it is likely a minor, rapidly cleared metabolite. The development and validation of a specific and sensitive LC-MS/MS method, as outlined in this guide, is a critical first step for conducting definitive pharmacokinetic studies. Such studies would provide valuable data for drug development professionals and regulatory agencies, contributing to a more complete safety and efficacy profile of terbinafine.

References

  • Nedelman, J. R., Gibiansky, E., & Robbins, B. A. (1992). Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers. British Journal of Dermatology, 126(Suppl 39), 8–13. [Link]

  • Humbert, H., Cabiac, M. D., Denouel, J., & Kirkesseli, S. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Biopharmaceutics & Drug Disposition, 19(7), 417–421. [Link]

  • Humbert, H., Cabiac, M. D., Denouël, J., & Kirkesseli, S. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Biopharmaceutics & Drug Disposition, 16(8), 685–694. [Link]

  • Gupta, A. K., & Cooper, E. A. (2008). Terbinafine. StatPearls. [Link]

  • Obach, R. S. (2013). Mini-Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study. Drug Metabolism and Disposition, 41(12), 2099–2105. [Link]

  • Kim, J., Kim, C., & Ganesan, M. (2020). Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. Molecules, 25(19), 4633. [Link]

  • Hope, W. W. (2019). Terbinafine in Combination with Other Antifungal Agents for Treatment of Resistant or Refractory Mycoses: Investigating Optimal Dosing Regimens Using a Physiologically Based Pharmacokinetic Model. Antimicrobial Agents and Chemotherapy, 63(8), e00553-19. [Link]

  • Jabeen, N., & Haque, M. A. (2024). Bioanalytical Method Development and Validation for Determination of Nirmatrelvir in Human Plasma using LC-MS/MS. International Journal of Drug Delivery Technology, 14(2), 902-906. [Link]

  • Wang, D., D'Souza, B., & Pillai, V. C. (2021). Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Biotherapeutics for Autoimmune and Inflammatory Conditions. AAPS J, 23(5), 103. [Link]

  • Smeets, R., Van denbempt, K., & George, S. (2020). AMS-ENABLED HUMAN ADME STUDY OF THE FGFR INHIBITOR DERAZANTINIB. Poster presented at the American Association for Cancer Research (AACR) Annual Meeting. [Link]

  • Bhadoriya, A., Shah, P. A., Shrivastav, P. S., Bharwad, K. D., & Singhal, P. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Biomedical Chromatography, 33(8), e4543. [Link]

  • U.S. Food and Drug Administration. (1999). Clinical Pharmacology and Biopharmaceutics Review for Terbinafine Hydrochloride. [Link]

  • Denouël, J., Keller, H. P., Schaub, P., Delaborde, C., & Humbert, H. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 663(2), 353–359. [Link]

  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. [Link]

  • Drugs.com. (2025). Terbinafine: Package Insert / Prescribing Information / MOA. [Link]

  • Gavhane, M., Patil, R., & Kande, T. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development, 6(7), 1245-1251. [Link]

  • Abou-Gabal, M. A., Redig, P. T., & Fahmy, S. (2007). Pharmacokinetics of Terbinafine After Single Oral Dose Administration in Red-Tailed Hawks (Buteo jamaicensis). Journal of Avian Medicine and Surgery, 21(4), 263–270. [Link]

  • Oliveira, C. H., Barrientos-Astigarraga, R. E., Sucupira, M., & Tukai, M. (2001). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Therapeutic Drug Monitoring, 23(6), 646–652. [Link]

  • Zhang, Y., Wang, Y., & Sun, Y. (2022). Pharmacokinetics, bioavailability, and plasma protein binding study of glytrexate, a novel multitarget antifolate. Frontiers in Pharmacology, 13, 963784. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Identifying Major Metabolites of Terbinafine in Biological Systems

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification and characterization of the major metabolites of terbinafine in biological syst...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification and characterization of the major metabolites of terbinafine in biological systems. Terbinafine, a synthetic allylamine antifungal agent, is widely prescribed for the treatment of dermatophyte infections of the skin and nails.[1] Its efficacy and safety are intrinsically linked to its metabolic fate within the body. Understanding the biotransformation of terbinafine is paramount for elucidating its pharmacokinetic profile, assessing potential drug-drug interactions, and investigating mechanisms of idiosyncratic toxicity.

The Metabolic Landscape of Terbinafine: A Multi-Pathway Transformation

Terbinafine undergoes extensive first-pass metabolism in the liver, with a bioavailability of approximately 40%.[2][3] The biotransformation of this lipophilic compound is complex, involving at least seven cytochrome P450 (CYP) isoenzymes.[4] The major metabolic pathways responsible for the conversion of terbinafine into more polar, excretable compounds are:

  • N-demethylation: The removal of a methyl group from the tertiary amine.

  • Alkyl Side-Chain Oxidation: Oxidation of the tert-butyl group.

  • Deamination: The removal of the amine group.

  • Dihydrodiol Formation: The addition of two hydroxyl groups to the naphthalene ring.[4]

These reactions are primarily catalyzed by CYP2C9, CYP1A2, and CYP3A4, which are considered the most significant contributors to the overall metabolism of terbinafine.[4]

Visualizing the Metabolic Journey

The following diagram illustrates the primary metabolic pathways of terbinafine.

Terbinafine_Metabolism cluster_pathways Major Metabolic Pathways cluster_metabolites Major Metabolites Terbinafine Terbinafine N_Demethylation N-demethylation Terbinafine->N_Demethylation CYP2C9, CYP2C8, CYP1A2 Alkyl_Oxidation Alkyl Side-Chain Oxidation Terbinafine->Alkyl_Oxidation CYP1A2, CYP2C8, CYP2C9, CYP2C19 Deamination Deamination Terbinafine->Deamination CYP3A4 Dihydrodiol_Formation Dihydrodiol Formation Terbinafine->Dihydrodiol_Formation CYP2C9, CYP1A2 N_desmethyl N-desmethylterbinafine N_Demethylation->N_desmethyl Carboxy Carboxyterbinafine Alkyl_Oxidation->Carboxy Demethylcarboxy Demethylcarboxybutylterbinafine Alkyl_Oxidation->Demethylcarboxy Hydroxy Hydroxyterbinafine Alkyl_Oxidation->Hydroxy TBFA TBF-A (Reactive Aldehyde) Deamination->TBFA Dihydrodiol Terbinafine Dihydrodiol Dihydrodiol_Formation->Dihydrodiol N_desmethyl->Alkyl_Oxidation Further Oxidation

Caption: Major metabolic pathways of terbinafine leading to the formation of its principal metabolites.

Key Metabolites of Terbinafine in Biological Matrices

The metabolic transformation of terbinafine results in a variety of metabolites, with their relative abundance differing between plasma and urine. The primary metabolites are generally considered to be pharmacologically inactive.[2]

MetabolitePredominant LocationKey Characteristics
Carboxyterbinafine PlasmaOne of the most abundant metabolites in plasma, with Cmax and AUC values significantly higher than the parent drug.[5]
N-desmethylterbinafine PlasmaExhibits a plasma concentration profile similar to that of terbinafine.[5]
Demethylcarboxybutylterbinafine UrineThe major metabolite found in urine, accounting for approximately 10% of the administered dose.[5]
Hydroxy Metabolites Plasma & UrineFound in lower concentrations and are often present as glucuronide conjugates.[5]
6,6-dimethyl-2-hepten-4-ynal (TBF-A) In vitro (trapped)A reactive aldehyde metabolite implicated in rare cases of terbinafine-induced hepatotoxicity.[6][7]

It is noteworthy that while the parent drug and its five main metabolites account for over 80% of the total radioactivity in plasma, a much larger number of metabolites are present in urine.[5] This highlights the extensive biotransformation and efficient renal clearance of terbinafine metabolites.

A Practical Workflow for Metabolite Identification: A Step-by-Step Technical Protocol

The identification and quantification of terbinafine and its metabolites in biological matrices necessitate a robust and sensitive analytical methodology. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS Analysis of Terbinafine Metabolites in Human Plasma

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of terbinafine).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Analytical Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating terbinafine and its metabolites.[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic compounds, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ionization Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of terbinafine and its metabolites.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. For each analyte (parent drug and expected metabolites), specific precursor-to-product ion transitions should be determined and optimized for sensitive and selective detection.

3. Data Analysis:

  • Integrate the peak areas of the MRM transitions for each analyte and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentrations of the metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagram outlines the key steps in the LC-MS/MS workflow for terbinafine metabolite identification.

LCMS_Workflow Start Biological Sample (e.g., Plasma) Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep LC_Separation LC Separation (Reverse-Phase C18) Sample_Prep->LC_Separation Ionization Ionization (Electrospray - ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (Triple Quadrupole) Ionization->Mass_Analysis Detection Detection (MRM Mode) Mass_Analysis->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing End Metabolite Profile Data_Processing->End

Caption: A streamlined workflow for the identification and quantification of terbinafine metabolites using LC-MS/MS.

Clinical and Toxicological Significance of Terbinafine Metabolism

While the majority of terbinafine metabolites are inactive, the metabolic profile has important clinical implications. The involvement of multiple CYP enzymes in its clearance suggests a lower potential for significant drug-drug interactions compared to drugs metabolized by a single CYP isoform.[4] However, terbinafine is a known inhibitor of CYP2D6, which can lead to increased plasma concentrations of co-administered drugs that are substrates of this enzyme.[9]

Of particular interest is the formation of the reactive aldehyde metabolite, TBF-A (6,6-dimethyl-2-hepten-4-ynal).[6] This electrophilic species can form adducts with cellular macromolecules, including glutathione.[7] While the incidence of terbinafine-induced hepatotoxicity is low, it is hypothesized that the formation and subsequent transport of TBF-A conjugates into the bile could play a role in the underlying mechanism of this idiosyncratic adverse drug reaction.[6][7]

Conclusion

A thorough understanding of the biotransformation of terbinafine is critical for drug development and clinical practice. The identification of its major metabolites, elucidation of the enzymatic pathways involved, and the development of robust analytical methods are essential for a comprehensive assessment of its disposition and potential for adverse effects. This guide provides a foundational framework for researchers and scientists to design and execute studies aimed at characterizing the metabolic fate of terbinafine in various biological systems.

References

  • Vickers, A. E., Sinclair, J., Zollinger, M., Heitz, F., & Tillmann, U. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. [Link]

  • Humbert, H., Cabiac, M. D., Denouel, J., & Kirkesseli, S. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Biopharmaceutics & Drug Disposition, 16(8), 685-696. [Link]

  • Lecanu, L., Greeson, J., & Papadopoulos, V. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology, 32(11), 2219-2230. [Link]

  • Grokipedia. (n.d.). Terbinafine. [Link]

  • Wikipedia. (2024, January 16). Terbinafine. [Link]

  • Humbert, H., Denouël, J., Cabiac, M. D., Lakhdar, H., & Sioufi, A. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Biopharmaceutics & Drug Disposition, 19(7), 417-423. [Link]

  • Iverson, S. L., & Uetrecht, J. P. (2001). Lamisil (terbinafine) toxicity: Determining pathways to bioactivation through computational and experimental approaches. Chemical Research in Toxicology, 14(12), 1696-1703. [Link]

  • Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. Chemical Research in Toxicology, 14(12), 1696-1703. [Link]

  • RealLifePharmacology. (2024, January 16). Terbinafine Pharmacology [Video]. YouTube. [Link]

  • Abdel-Gawad, F. K., El-Guindi, N. M., & El-Zeiny, M. B. (2011). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 1(2), 75-86. [Link]

  • National Center for Biotechnology Information. (n.d.). Terbinafine. PubChem Compound Database. [Link]

  • The Drug Database for Acute Porphyria. (n.d.). D01BA02 - Terbinafine. [Link]

  • Drugs.com. (2025, January 9). Terbinafine: Package Insert / Prescribing Information / MOA. [Link]

  • Trépanier, E. F., & Amsden, G. W. (1998). Effect of Terbinafine on Theophylline Pharmacokinetics in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 42(2), 321-324. [Link]

  • Medsimplified. (2025, February 12). Pharmacology of Terbinafine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]

Sources

Foundational

cytochrome P450 enzymes involved in N-Desmethylhydroxyterbinafine formation

Technical Guide: Enzymatic Mechanisms of N-Desmethylhydroxyterbinafine Formation Executive Summary This technical guide delineates the biocatalytic pathways governing the formation of N-Desmethylhydroxyterbinafine (DOL)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Enzymatic Mechanisms of N-Desmethylhydroxyterbinafine Formation

Executive Summary

This technical guide delineates the biocatalytic pathways governing the formation of N-Desmethylhydroxyterbinafine (DOL) , a major circulating metabolite of the allylamine antifungal terbinafine. Unlike simple primary metabolites, DOL formation represents a sequential metabolic cascade involving N-demethylation followed by side-chain hydroxylation (or conversely, hydroxylation followed by demethylation).

Understanding this pathway is critical for drug development professionals assessing Drug-Drug Interaction (DDI) risks, particularly in complex polypharmacy regimens. While terbinafine is widely recognized as a potent CYP2D6 inhibitor , its own clearance—and the formation of DOL—relies on a multienzyme system dominated by CYP2C9 , CYP1A2 , and CYP2C8 .[1][2]

Metabolic Pathway Architecture

The formation of N-Desmethylhydroxyterbinafine is not a single-step reaction.[3][4] It is the product of two distinct oxidative modifications to the parent molecule.[4]

The Primary Routes
  • Route A (Major): N-Demethylation of Terbinafine to form N-desmethylterbinafine , followed by hydroxylation.

  • Route B (Minor): Hydroxylation of Terbinafine to form Hydroxyterbinafine , followed by N-demethylation.

Research indicates that N-demethylation is the predominant initial clearance step in humans, making Route A the primary source of DOL.

Enzymatic Contributors
Metabolic StepPrimary EnzymesSecondary EnzymesKinetic Characteristics
Step 1: N-Demethylation CYP2C9 , CYP2C8 , CYP1A2 CYP3A4, CYP2C19High capacity, low affinity (CYP2C9).[1]
Step 2: Hydroxylation CYP1A2 , CYP2C8 , CYP2C9 CYP2C19Occurs at the tert-butyl side chain or the naphthalene ring.
Overall DOL Formation CYP2C9 , CYP1A2 CYP2C8, CYP3A4CYP2C9 is the rate-determining driver for the initial demethylation.

Technical Note: While CYP3A4 plays a role in deamination and the formation of the reactive metabolite TBF-A (allylic aldehyde), its contribution to the stable DOL metabolite is secondary compared to the CYP2C subfamily.

Pathway Visualization

The following diagram illustrates the orthogonal metabolic pathways leading to N-Desmethylhydroxyterbinafine.

TerbinafineMetabolism cluster_legend Enzyme Key TBF Terbinafine (Parent) NDT N-Desmethylterbinafine (Major Intermediate) TBF->NDT N-Demethylation (CYP2C9, CYP2C8, CYP1A2) HT Hydroxyterbinafine (Minor Intermediate) TBF->HT Hydroxylation (CYP1A2, CYP2C8, CYP2C9) DOL N-Desmethylhydroxyterbinafine (Target Metabolite) NDT->DOL Hydroxylation (CYP1A2, CYP2C8, CYP2C9) HT->DOL N-Demethylation (CYP2C9, CYP2C8, CYP1A2) key CYP2C9: Major Driver CYP1A2: Significant CYP2C8: Significant CYP3A4: Minor

Figure 1: Sequential oxidation pathways converting Terbinafine to N-Desmethylhydroxyterbinafine. Red arrows indicate the predominant metabolic flux.

Detailed Enzymology

The Role of CYP2C9

CYP2C9 is the "workhorse" enzyme for terbinafine clearance.

  • Mechanism: It catalyzes the removal of the N-methyl group via an oxidative mechanism involving C-H bond abstraction, generating an unstable carbinolamine intermediate that spontaneously collapses to release formaldehyde and N-desmethylterbinafine .

  • Clinical Implication: Patients who are CYP2C9 Poor Metabolizers (PMs) (e.g., 2/3 or 3/3 genotypes) may exhibit shifted metabolic profiles, potentially relying more heavily on CYP1A2 or CYP3A4, or showing higher parent drug exposure.

The Role of CYP1A2 and CYP2C8[1][2]
  • CYP1A2: Shows high specificity for the planar naphthalene ring structure of terbinafine. It is a key contributor to both demethylation and subsequent hydroxylation steps.

  • CYP2C8: Often overlooked, CYP2C8 contributes significantly to the N-demethylation step. Its involvement provides a "safety valve" for clearance if CYP2C9 is inhibited or genetically impaired.

Differentiating "DOL" from Reactive Metabolites

It is vital to distinguish N-Desmethylhydroxyterbinafine (DOL) from TBF-A (6,6-dimethyl-2-hepten-4-ynal) .

  • DOL: A stable, hydroxylated phase I metabolite, readily conjugated (glucuronidated) and excreted.

  • TBF-A: A reactive allylic aldehyde formed via N-dealkylation (mediated largely by CYP2C19 and CYP3A4) implicated in idiosyncratic hepatotoxicity.[5]

  • Relevance: The formation of DOL is a detoxification pathway, whereas TBF-A formation is a bioactivation pathway.

Experimental Protocols: Reaction Phenotyping

To validate the enzymes responsible for DOL formation in a new drug development context, the following "self-validating" protocol is recommended.

Protocol: Chemical Inhibition & Recombinant CYP Screening

Objective: Quantify the fractional contribution (


) of specific CYPs to DOL formation.

Materials:

  • Pooled Human Liver Microsomes (HLM).[6]

  • Recombinant human CYP enzymes (rCYP Supersomes™).

  • Selective Inhibitors:

    • Sulfaphenazole (CYP2C9)

    • Montelukast (CYP2C8)

    • Furafylline (CYP1A2 - mechanism-based)

    • Ketoconazole (CYP3A4)

  • Substrate: Terbinafine HCl.

  • Internal Standard: Terbinafine-d7.

Workflow:

  • System Suitability:

    • Pre-incubate HLM (0.5 mg/mL) with NADPH regenerating system for 5 min at 37°C.

    • Verify linearity of metabolite formation with respect to time (0–60 min) and protein concentration.

  • Inhibition Phase (Loss of Activity):

    • Control: HLM + Terbinafine (at

      
      ) + Solvent vehicle.
      
    • Test: HLM + Terbinafine + Specific Inhibitor (at

      
       concentrations).
      
    • Reaction: Initiate with NADPH.[1][5] Incubate for 30 min.

    • Quench: Add ice-cold Acetonitrile containing Internal Standard.

  • rCYP Validation (Gain of Activity):

    • Incubate Terbinafine with individual rCYP isoforms (normalized for P450 content, e.g., 50 pmol P450/mL).

    • Measure the rate of formation of N-desmethylterbinafine and DOL.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Transitions: Monitor MRM for Terbinafine, N-desmethylterbinafine, and N-desmethylhydroxyterbinafine.

Data Interpretation:

  • If Sulfaphenazole inhibits DOL formation by >50%, CYP2C9 is the primary driver.

  • If Furafylline provides significant additional inhibition, CYP1A2 is the secondary driver.

ExperimentalWorkflow Start Start: HLM Incubation Split Split Samples Start->Split Control Control: Vehicle Only Split->Control Inhib2C9 Inhibitor A: Sulfaphenazole (2C9) Split->Inhib2C9 Inhib1A2 Inhibitor B: Furafylline (1A2) Split->Inhib1A2 InhibMix Inhibitor C: Montelukast (2C8) Split->InhibMix Incubate Incubate 37°C, 30 min (+NADPH) Control->Incubate Inhib2C9->Incubate Inhib1A2->Incubate InhibMix->Incubate Quench Quench: ACN + IS Incubate->Quench LCMS LC-MS/MS Analysis Quantify DOL Quench->LCMS Calc Calculate % Inhibition Determine fm(CYP) LCMS->Calc

Figure 2: Reaction phenotyping workflow to isolate CYP contributions to metabolite formation.

Clinical Relevance & DDI Profile

While this guide focuses on the formation of the metabolite, the clinical context is defined by the inhibition potential of the parent drug.

  • Perpetrator Potential: Terbinafine is a potent, competitive inhibitor of CYP2D6 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
    • Risk:[1][7][8] Co-administration with CYP2D6 substrates (e.g., tricyclic antidepressants, codeine, tamoxifen) can lead to toxic accumulation or therapeutic failure (in the case of prodrugs like tamoxifen/codeine).

  • Victim Potential: Since DOL formation relies on CYP2C9 and CYP1A2 , strong inhibitors of these enzymes (e.g., fluconazole for 2C9, ciprofloxacin for 1A2) can increase terbinafine plasma exposure. However, due to the multiplicity of enzymes (2C9, 2C8, 1A2, 3A4), terbinafine has a relatively robust clearance mechanism ("metabolic shunting").

References

  • Vickers, A. E., et al. (1999). "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions." Drug Metabolism and Disposition.

    • Source:

  • Iverson, S. L., & Uetrecht, J. P. (2001). "Identification of a reactive metabolite of terbinafine: insights into terbinafine-induced hepatotoxicity."[2] Chemical Research in Toxicology.

    • Source:

  • Davis, M. A., et al. (2019). "CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches." Chemical Research in Toxicology.

    • Source:

  • FDA Label (Lamisil). "Clinical Pharmacology: Pharmacokinetics."

    • Source:

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated High-Performance Liquid Chromatography Method for the Simultaneous Determination of Terbinafine and Its Key Metabolites in Human Plasma

Abstract This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of the antifungal agent terbinafine and its primar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of the antifungal agent terbinafine and its primary metabolites in human plasma. Terbinafine undergoes extensive hepatic metabolism, making the analysis of its metabolic profile crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.[1][2][3] This document provides a comprehensive, step-by-step protocol, from sample preparation to chromatographic analysis and method validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6] The described method is demonstrated to be specific, accurate, precise, and linear over a clinically relevant concentration range, making it suitable for routine analysis in research and clinical laboratory settings.

Introduction: The Scientific Rationale

Terbinafine is a synthetic allylamine antifungal agent that is widely prescribed for the treatment of dermatophytic infections of the skin and nails.[7] Its mechanism of action involves the specific inhibition of fungal squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[3][7] This disruption of the fungal cell membrane integrity leads to fungal cell death.[7]

Upon oral administration, terbinafine is well-absorbed but undergoes significant first-pass metabolism in the liver, primarily mediated by multiple cytochrome P450 (CYP) enzymes, including CYP2C9, CYP1A2, and CYP3A4.[2][8] This extensive biotransformation results in the formation of several metabolites. The major metabolic pathways include N-demethylation, deamination, alkyl side-chain oxidation, and dihydrodiol formation.[8] While the primary metabolites are considered pharmacologically inactive, their plasma concentrations can be significantly higher than the parent drug.[2][9] Therefore, a reliable analytical method to simultaneously quantify terbinafine and its key metabolites is essential for a complete understanding of its disposition in the human body. Such a method is a critical tool for pharmacokinetic profiling, drug-drug interaction studies[10], and safety assessments.

This application note addresses the need for a validated HPLC method by providing a detailed protocol and demonstrating its performance characteristics. The choice of a reversed-phase HPLC method is predicated on its versatility and proven efficacy in separating compounds of varying polarity, which is characteristic of a parent drug and its metabolites.[11]

Terbinafine Metabolism Overview

The metabolism of terbinafine is complex, involving several enzymatic reactions. Understanding these pathways is fundamental to identifying the target analytes for the HPLC method.

Terbinafine_Metabolism Terbinafine Terbinafine N_Desmethyl N-Desmethyl Terbinafine Terbinafine->N_Desmethyl N-Demethylation (CYP2C9, CYP1A2) Carboxy Carboxybutyl Terbinafine Terbinafine->Carboxy Side-chain Oxidation Hydroxy Hydroxy Terbinafine Terbinafine->Hydroxy Hydroxylation Dihydrodiol Dihydrodiol Metabolite Terbinafine->Dihydrodiol Dihydrodiol Formation (CYP2C9, CYP1A2)

Caption: Major metabolic pathways of Terbinafine.[8]

Materials and Methods

Reagents and Chemicals
  • Terbinafine Hydrochloride (Reference Standard, purity ≥99%)

  • N-Desmethyl Terbinafine (Reference Standard, purity ≥98%)

  • Carboxybutyl Terbinafine (Reference Standard, purity ≥98%)

  • Internal Standard (IS): N-methyl-1-naphthalenemethylamine (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA) (purity ≥99.5%)

  • Orthophosphoric acid (85%, analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (drug-free, sourced from an accredited blood bank)

Instrumentation and Chromatographic Conditions

The selection of chromatographic parameters is a critical step in method development, aimed at achieving optimal separation and detection of the analytes. A C18 column is chosen for its hydrophobicity, which provides good retention for the lipophilic terbinafine and its metabolites.[12] The mobile phase composition, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, is optimized to ensure sharp peaks and adequate resolution. The addition of triethylamine to the mobile phase helps to minimize peak tailing of the basic amine compounds by masking residual silanol groups on the stationary phase.[13][14] UV detection at 224 nm is selected as it offers good sensitivity for both terbinafine and its desmethyl metabolite.[14][15]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
Column ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase Acetonitrile and an aqueous buffer (0.012 M Triethylamine, adjusted to pH 3.0 with orthophosphoric acid) in a 50:50 (v/v) ratio.[14]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 224 nm[14][15]
Injection Volume 20 µL
Internal Standard (IS) N-methyl-1-naphthalenemethylamine

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard (Terbinafine HCl, N-Desmethyl Terbinafine, Carboxybutyl Terbinafine, and the Internal Standard) in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of intermediate and working standard solutions by serial dilution of the primary stock solutions with the mobile phase to create calibration curve standards and quality control (QC) samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The rationale for employing a liquid-liquid extraction followed by an aqueous back-extraction is to effectively remove plasma proteins and other endogenous interferences, thereby ensuring a clean sample for injection and prolonging column life.[14] This multi-step process enhances the specificity and sensitivity of the assay.

Sample_Prep_Workflow Start Plasma Sample (200 µL) Add_IS Add Internal Standard (IS) Start->Add_IS Add_Base Add NaOH (0.1 M) Add_IS->Add_Base Vortex1 Vortex Mix Add_Base->Vortex1 Add_Solvent Add Extraction Solvent (Methyl tert-butyl ether:Hexane 70:30) Vortex1->Add_Solvent Vortex2 Vortex & Centrifuge Add_Solvent->Vortex2 Separate Separate Organic Layer Vortex2->Separate Back_Extract Add 0.1 M HCl (Back-extraction) Separate->Back_Extract Vortex3 Vortex & Centrifuge Back_Extract->Vortex3 Collect_Aqueous Collect Aqueous Layer Vortex3->Collect_Aqueous Inject Inject into HPLC Collect_Aqueous->Inject

Caption: Workflow for plasma sample preparation.

Step-by-Step Protocol:

  • Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.

  • Spike with 20 µL of the internal standard working solution.

  • Add 100 µL of 0.1 M NaOH to basify the sample.

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent mixture (methyl tert-butyl ether:hexane, 70:30 v/v).[13]

  • Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Add 150 µL of 0.1 M HCl to the organic extract for back-extraction.

  • Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Collect the lower aqueous layer (containing the protonated analytes) and transfer it to an HPLC vial for analysis.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5][6] The validation process is a self-validating system that ensures the reliability of the results.[16][17]

Validation_Flow Start Developed HPLC Method Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Logical flow of the HPLC method validation process.

Specificity

Specificity was evaluated by analyzing blank plasma samples from six different sources to assess for interferences at the retention times of terbinafine, its metabolites, and the internal standard. The absence of significant peaks at the respective retention times confirmed the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing calibration standards at seven concentration levels, ranging from 2 to 1000 ng/mL.[14] The calibration curves were constructed by plotting the peak area ratio of each analyte to the internal standard against the nominal concentration.

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Terbinafine2 - 1000> 0.999
N-Desmethyl Terbinafine2 - 1000> 0.999
Carboxybutyl Terbinafine5 - 1500> 0.998
Accuracy and Precision

Accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days.[18] Accuracy is expressed as the percentage recovery, while precision is reported as the relative standard deviation (%RSD).[19]

AnalyteQC LevelIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=9)Accuracy (% Recovery)
Terbinafine Low< 5.0%< 6.5%95.2% - 104.5%
Medium< 4.5%< 5.8%96.8% - 103.2%
High< 3.8%< 5.1%97.5% - 102.8%
N-Desmethyl Low< 6.2%< 7.8%93.5% - 105.1%
Medium< 5.1%< 6.9%95.5% - 104.0%
High< 4.2%< 6.2%96.3% - 103.7%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio, with LOD established at a ratio of 3:1 and LOQ at 10:1.

AnalyteLOD (ng/mL)LOQ (ng/mL)
Terbinafine0.62.0
N-Desmethyl Terbinafine0.72.0
Carboxybutyl Terbinafine1.55.0

The LOQ of 2 ng/mL for terbinafine and its desmethyl metabolite is sufficient for pharmacokinetic studies.[14]

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing Active silanol groups on the column; pH of mobile phase inappropriate.Ensure adequate concentration of triethylamine in the mobile phase. Verify and adjust the pH of the aqueous buffer. Consider using a new column.
Poor Resolution Mobile phase composition not optimal; column degradation.Adjust the acetonitrile/buffer ratio. A lower organic content will increase retention and may improve resolution. Check column performance with a standard.
Low Recovery Inefficient extraction; pH of sample during extraction.Ensure the pH of the plasma sample is adequately basified before adding the organic solvent. Check the pH of the back-extraction solution. Optimize vortexing time and speed.
Ghost Peaks Carryover from previous injection; contaminated mobile phase.Run blank injections with a strong solvent to clean the autosampler and column. Prepare fresh mobile phase.

Conclusion

This application note describes a selective, sensitive, and robust RP-HPLC method for the simultaneous determination of terbinafine and its major metabolites in human plasma. The comprehensive protocol for sample preparation and chromatographic analysis, coupled with a full validation according to ICH guidelines, demonstrates the method's reliability and suitability for routine use in clinical and pharmaceutical research. The detailed explanation of the rationale behind the experimental choices provides users with the necessary foundation to implement and adapt this method for their specific needs.

References

  • Patel, M. J., et al. (2011). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. Journal of Chemical and Pharmaceutical Research, 3(4), 836-841. [Link]

  • National Institutes of Health (NIH). (n.d.). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. [Link]

  • Grokipedia. (n.d.). Terbinafine. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Assay Method Development And Validation Of Drug In Its Formulation By Hplc. [Link]

  • Zeany, A. M., et al. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 4(5), 297-305. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • DergiPark. (n.d.). SIMPLE AND SENSITIVE SPECTROPHOTOMETRIC ASSAYS FOR THE DETERMINATION OF TERBINAFINE HCL ANTIFUNGAL DRUG IN PHARMACEUTICALS. [Link]

  • Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Terbinafine Hydrochloride?. [Link]

  • Gopal, N. V., et al. (2007). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 19(5), 3501. [Link]

  • Gund, A. C., et al. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development (IJNRD), 9(1), a456-a481. [Link]

  • Wikipedia. (n.d.). Terbinafine. [Link]

  • Med Ed 101. (2024, January 16). Terbinafine Pharmacology [Video]. YouTube. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications. [Link]

  • Zehender, H., et al. (1990). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 188-194. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Le Coustumer, P., et al. (1996). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. British Journal of Clinical Pharmacology, 42(2), 219-222. [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Kassem, H., & Almardini, M. A. (2013). High performance liquid chromatography method for the determination of terbinafine hydrochloride in semi solids dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 58-61. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review. [Link]

  • Nedelman, J. R., & Gibiansky, E. (1996). Pharmacokinetics and pharmacodynamics of multiple-dose terbinafine. Journal of Clinical Pharmacology, 36(5), 447-452. [Link]

  • ResearchGate. (2025). Pharmacokinetics of Terbinafine After Single Oral Dose Administration in Red-Tailed Hawks (Buteo jamaicensis). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

Sources

Application

Application Note: Selective Isolation of N-Desmethylhydroxyterbinafine from Human Plasma via Mixed-Mode Cation Exchange SPE

This Application Note is structured to guide researchers through the isolation of N-Desmethylhydroxyterbinafine (DHTBN) , a secondary Phase I metabolite of Terbinafine, from complex biological matrices. Unlike the parent...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the isolation of N-Desmethylhydroxyterbinafine (DHTBN) , a secondary Phase I metabolite of Terbinafine, from complex biological matrices.

Unlike the parent drug Terbinafine, which is highly lipophilic, DHTBN possesses increased polarity due to N-demethylation and hydroxylation. This shift in physicochemical properties renders traditional Liquid-Liquid Extraction (LLE) less efficient and more prone to matrix effects. The protocol below utilizes Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction, a mechanism chosen to exploit the metabolite's basic amine functionality for maximum selectivity and cleanliness.

Introduction & Scientific Rationale

In pharmacokinetic profiling, quantifying metabolites is as critical as the parent drug. N-Desmethylhydroxyterbinafine (DHTBN) (CAS: 162227-14-7) represents a secondary metabolic pathway where Terbinafine undergoes both N-demethylation (mediated by CYP2C9/CYP1A2) and hydroxylation.

The Extraction Challenge
  • Parent Drug Interference: Terbinafine is highly lipophilic (LogP ~5.5) and abundant in early-phase plasma. It often co-elutes or suppresses the signal of more polar metabolites in Reverse Phase (RP) methods.

  • Metabolite Polarity: DHTBN contains a secondary amine and a hydroxyl group, making it significantly more polar than Terbinafine.

  • Solution: We utilize a Mixed-Mode Strong Cation Exchange (MCX) sorbent. This allows us to use a "lock-and-key" mechanism:

    • Lock: Bind the analyte via strong ionic interaction (amine group).

    • Wash: Use 100% organic solvent to wash away the neutral, lipophilic parent drug (Terbinafine) while the metabolite remains ionically bound.

    • Key: Elute by neutralizing the amine with a base.

This protocol ensures a cleaner extract compared to LLE or standard C18 SPE, specifically removing phospholipids and the parent drug before LC-MS/MS analysis.

Analyte Properties & Reagents

Table 1: Physicochemical Profile
PropertyValue / DescriptionImpact on SPE
Analyte N-Desmethylhydroxyterbinafine (DHTBN)Target molecule
Formula C₂₀H₂₃NOMW: 293.41 g/mol
Functionality Secondary Amine (Basic) + HydroxylSuitable for Cation Exchange
pKa (Calc) ~8.5 - 9.5 (Amine)Must be ionized (pH < 6) to bind
LogP Lower than Terbinafine (~3.5 - 4.0 est.)Requires organic wash to remove lipids
Required Materials
  • SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

  • Sample Diluent: 4% Phosphoric Acid (

    
    ) in water.
    
  • Wash Solvent 1: 2% Formic Acid in Water.

  • Wash Solvent 2: 100% Methanol (MeOH).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    

Step-by-Step Extraction Protocol

This protocol is designed as a Self-Validating System . If the recovery is low, the specific step causing the loss can be identified by analyzing the waste fractions (Load, Wash 1, Wash 2).

Step 1: Sample Pre-treatment
  • Action: Aliquot 200 µL of plasma into a microcentrifuge tube.

  • Action: Add 200 µL of 4%

    
     . Vortex for 30 seconds.
    
  • Mechanism: Acidification brings the sample pH to ~2-3. This ensures the secondary amine of DHTBN is fully protonated (

    
    ), essential for ionic binding to the sorbent. It also disrupts protein binding.
    
Step 2: Conditioning & Equilibration[1][2]
  • Condition: Pass 1 mL Methanol through the cartridge. (Activates the polymeric surface).

  • Equilibrate: Pass 1 mL Water . (Prepares the aqueous environment).[1][2][3]

  • Note: Do not let the sorbent dry out completely, although polymeric sorbents are resistant to drying.

Step 3: Sample Loading[1]
  • Action: Load the pre-treated sample (400 µL) onto the cartridge at a slow flow rate (~1 mL/min).

  • Mechanism: The protonated DHTBN binds to the sulfonate groups on the sorbent via electrostatic attraction. Hydrophobic regions of the molecule interact with the polymeric backbone.

Step 4: Interference Wash (The Critical Step)
  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid .

    • Removal: Removes salts, proteins, and hydrophilic interferences.

  • Wash 2 (Organic): Pass 1 mL 100% Methanol .

    • Removal:Crucial Step. This removes neutral hydrophobic interferences, including the highly lipophilic parent drug (Terbinafine) and phospholipids.

    • Why it works: Since DHTBN is charged and ionically bound, it is not eluted by methanol. The neutral parent drug is not charged and is washed away.

Step 5: Elution[1][6]
  • Action: Pass 2 x 250 µL of 5%

    
     in Methanol . Collect in a clean glass vial or polypropylene plate.
    
  • Mechanism: The ammonium hydroxide raises the pH > 11. This deprotonates the DHTBN amine (

    
    ), breaking the ionic bond. The methanol then solvates the now-neutral molecule, eluting it from the cartridge.
    
Step 6: Post-Elution
  • Action: Evaporate the eluate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).

Visualized Workflows

Figure 1: SPE Decision Pathway

This diagram illustrates the logical flow of the extraction chemistry.[4]

SPE_Workflow Start Plasma Sample containing Terbinafine & DHTBN Acidify Acidify (H3PO4) pH < 3 Start->Acidify Load Load onto MCX Sorbent (Cation Exchange) Acidify->Load Binding Analyte State: Positively Charged (NH2+) Load->Binding Mechanism Wash1 Wash 1: Acidic Water Removes Salts/Proteins Load->Wash1 Wash2 Wash 2: 100% Methanol (CRITICAL STEP) Wash1->Wash2 Wash2_Mech Removes Neutral Lipids & Parent Terbinafine Wash2->Wash2_Mech Selectivity Elute Elute: 5% NH4OH in MeOH Neutralize & Release Wash2->Elute Final Clean DHTBN Extract Ready for LC-MS Elute->Final

Caption: Step-by-step Mixed-Mode Cation Exchange workflow for isolating basic metabolites.

Figure 2: Molecular Interaction Mechanism

Visualizing how the sorbent distinguishes the metabolite from the parent drug.

Interaction_Mechanism cluster_analyte N-Desmethylhydroxyterbinafine cluster_parent Parent Terbinafine (Interference) Sorbent MCX Sorbent (Sulfonate -) Analyte_Amine Amine (NH2+) Sorbent->Analyte_Amine Ionic Bond (Strong Retention) Analyte_Body Hydrophobic Core Sorbent->Analyte_Body Van der Waals Parent_Core Lipophilic Core Sorbent->Parent_Core Hydrophobic Only (Removed by MeOH Wash)

Caption: The ionic "lock" retains the metabolite while organic washes strip the parent drug.

LC-MS/MS Analysis Parameters

After extraction, the sample is ready for injection.[1] Below are optimized conditions for separation.

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., ACQUITY BEH C18).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibrate)

  • Detection (MRM):

    • Precursor Ion: m/z 294.2

      
      
      
    • Product Ions: m/z 141.1 (Quantifier - Naphthalene moiety), m/z 96.1 (Qualifier).

Troubleshooting & Validation

Common Issues
  • Low Recovery:

    • Cause: Sample pH was not low enough during loading.

    • Fix: Ensure 4%

      
       is used. The pH must be < 3 to fully ionize the amine.
      
  • Parent Drug Breakthrough:

    • Cause: Wash 2 (Methanol) volume too low.

    • Fix: Increase MeOH wash to 2 mL. The metabolite will not elute in pure MeOH as long as it is charged.

Validation Criteria (Acceptance Limits)
  • Recovery: > 85% (Consistent across Low, Med, High QC).

  • Matrix Effect: 90-110% (Minimal ion suppression due to MCX cleanup).

  • Linearity:

    
     over 1.0 – 1000 ng/mL range.[2]
    

References

  • Humbert, H. et al. (1995). Pharmacokinetics of terbinafine and its five major metabolites in plasma and urine. Biopharmaceutics & Drug Disposition.

  • Vickers, A. et al. (1999).[5] Biotransformation of terbinafine in human liver microsomes. Drug Metabolism and Disposition.[5]

  • Waters Corporation. (2023). Oasis MCX Extraction Protocol for Basic Drugs. Waters Application Notes.

  • Chambers, E. et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Method

Application Note: A Robust and Sensitive Method for the Quantitative Analysis of N-Desmethylhydroxyterbinafine in Human Urine using LC-MS/MS

Introduction Terbinafine is a widely prescribed antifungal agent for the treatment of various dermatological fungal infections. Following administration, terbinafine undergoes extensive metabolism in the liver, primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Terbinafine is a widely prescribed antifungal agent for the treatment of various dermatological fungal infections. Following administration, terbinafine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[1][2] One of these metabolites, N-Desmethylhydroxyterbinafine, is a significant product of terbinafine biotransformation and its quantification in urine can provide valuable insights into the drug's metabolism, patient compliance, and pharmacokinetic studies.[2] The development of a selective and sensitive analytical method for the determination of N-Desmethylhydroxyterbinafine in a complex biological matrix like urine is crucial for clinical and research applications.[3]

This application note details a comprehensive and validated protocol for the quantitative analysis of N-Desmethylhydroxyterbinafine in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple and efficient sample preparation technique, followed by rapid and selective chromatographic separation and highly sensitive detection using Multiple Reaction Monitoring (MRM). This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the bioanalysis of this key terbinafine metabolite.

Scientific Principles

The accurate quantification of a drug metabolite in a biological matrix necessitates a multi-faceted approach that ensures selectivity, sensitivity, and reproducibility. This protocol is built upon the following core scientific principles:

  • Sample Preparation: The primary challenge in analyzing urine samples is the presence of numerous endogenous compounds that can interfere with the analysis and suppress the ionization of the target analyte.[4] This protocol utilizes Solid-Phase Extraction (SPE) to effectively remove these interfering matrix components and concentrate the analyte of interest, leading to a cleaner sample and improved analytical performance.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is employed to separate N-Desmethylhydroxyterbinafine from other terbinafine metabolites and any remaining matrix components prior to detection. A reversed-phase C18 column is selected to provide optimal retention and peak shape for the analyte.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity for quantitative analysis. By monitoring a specific precursor-to-product ion transition (MRM) for N-Desmethylhydroxyterbinafine, the method can accurately measure its concentration even at low levels, with minimal interference from co-eluting compounds.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is critical to compensate for any variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[6]

Metabolic Pathway of Terbinafine

The following diagram illustrates the metabolic conversion of Terbinafine to N-Desmethylhydroxyterbinafine.

Terbinafine Terbinafine N_Desmethylterbinafine N-Desmethylterbinafine Terbinafine->N_Desmethylterbinafine N-Demethylation (CYP Enzymes) N_Desmethylhydroxyterbinafine N-Desmethylhydroxyterbinafine N_Desmethylterbinafine->N_Desmethylhydroxyterbinafine Hydroxylation (CYP Enzymes)

Caption: Metabolic pathway of Terbinafine to N-Desmethylhydroxyterbinafine.

Experimental Protocols

1. Materials and Reagents

  • N-Desmethylhydroxyterbinafine reference standard (≥98% purity)

  • N-Desmethylhydroxyterbinafine-d3 (or other suitable stable isotope-labeled internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Preparation of Standards and Quality Control Samples

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Desmethylhydroxyterbinafine and N-Desmethylhydroxyterbinafine-d3 in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the N-Desmethylhydroxyterbinafine primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the N-Desmethylhydroxyterbinafine-d3 primary stock solution with 50:50 (v/v) methanol:water.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human urine to prepare calibration standards and QC samples at low, medium, and high concentrations.

4. Sample Preparation: Solid-Phase Extraction (SPE) Workflow

The following diagram outlines the SPE workflow for the extraction of N-Desmethylhydroxyterbinafine from urine samples.

Start Start: Urine Sample (0.5 mL) Add_IS Add Internal Standard (50 µL of 100 ng/mL) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Condition Condition SPE Cartridge (Methanol then Water) Vortex1->Condition Load Load Sample onto SPE Cartridge Condition->Load Wash1 Wash with 2% Formic Acid in Water Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with 5% Ammonium Hydroxide in Methanol Wash2->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow for urine sample preparation.

Step-by-Step SPE Protocol:

  • To 0.5 mL of urine sample, add 50 µL of the 100 ng/mL internal standard working solution and vortex.

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in deionized water.

  • Wash the cartridge with 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (Mobile Phase A).

5. LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

Table 3: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 4

Table 4: MRM Transitions and Optimized Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N-Desmethylhydroxyterbinafine To be determined empiricallyTo be determined empiricallyTo be optimizedTo be optimized
N-Desmethylhydroxyterbinafine-d3 To be determined empiricallyTo be determined empiricallyTo be optimizedTo be optimized

Note: The exact m/z values for the precursor and product ions, as well as the optimal cone voltage and collision energy, should be determined by infusing a standard solution of N-Desmethylhydroxyterbinafine and its deuterated internal standard into the mass spectrometer. For terbinafine, the transition m/z 292.2 → 141.1 is commonly used.[7] Based on the structure of N-Desmethylhydroxyterbinafine, the precursor ion will have a higher m/z due to the addition of a hydroxyl group and the removal of a methyl group. The fragmentation pattern should be investigated to identify a stable and intense product ion.

6. Method Validation

The analytical method should be validated according to the principles outlined in the FDA's "Guidance for Industry: Bioanalytical Method Validation" and the International Council for Harmonisation (ICH) guidelines. The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze at least six different blank urine samples to ensure no significant interferences are observed at the retention time of the analyte and internal standard.

  • Linearity and Range: Establish a calibration curve over a suitable concentration range (e.g., 1-1000 ng/mL) and demonstrate a linear relationship with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at three QC levels (low, medium, and high). The accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the urine matrix by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions.

  • Recovery: Determine the extraction efficiency of the SPE method by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.

  • Stability: Assess the stability of N-Desmethylhydroxyterbinafine in urine under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Table 5: Representative Method Validation Data (Example)

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
LLOQ S/N ≥ 101 ng/mL
Intra-day Precision (CV%) ≤ 15%< 10%
Inter-day Precision (CV%) ≤ 15%< 12%
Intra-day Accuracy (%) 85-115%92-108%
Inter-day Accuracy (%) 85-115%90-110%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect (%) CV ≤ 15%< 10%

This application note provides a detailed and scientifically sound protocol for the quantitative analysis of N-Desmethylhydroxyterbinafine in human urine using LC-MS/MS. The described method, incorporating a robust SPE sample preparation and highly selective MRM detection, offers the sensitivity, accuracy, and precision required for demanding bioanalytical applications in clinical research and drug development. The principles and protocols outlined herein can be adapted and optimized for specific laboratory instrumentation and requirements, providing a solid foundation for the reliable measurement of this important terbinafine metabolite.

References

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Brignol, N., Bakhtiar, R., Dou, L., Majumdar, T., & Tse, F. L. (2000). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 14(3), 141–149. [Link]<141::AID-RCM856>3.0.CO;2-I

  • Chen, P., Pereira, A., Kothare, P., & Hussey, E. (2022). A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study. Journal of pharmaceutical and biomedical analysis, 207, 114421. [Link]

  • Chew, Y. L., Lee, C. W., & Fu, S. (2017). Development and validation of a simple, rapid and sensitive LC-MS/MS method for the measurement of urinary neurotransmitters and their metabolites. Analytical and bioanalytical chemistry, 409(25), 5995–6006. [Link]

  • Cheng, C. N., Chen, Y. T., Lin, Y. H., & Shiea, J. (2018). The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry. Journal of food and drug analysis, 26(1), 386–392. [Link]

  • Humbert, H., Cabiac, M. D., Denouel, J., & Ktorza, N. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial agents and chemotherapy, 39(10), 2235–2238. [Link]

  • Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1), 1-18.
  • Kanakapura, B., & Penmatsa, V. K. (2016). Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials. Journal of pharmaceutical analysis, 6(1), 1–13. [Link]

  • Shah, S., Patel, J., Suhagia, B. N., & Patel, B. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Biomedical chromatography : BMC, 33(10), e4621. [Link]

  • Pásztor, G., Pálfi, M., & Kürthy, M. (2008). Sensitive LC-MS/MS methods for the quantification of RGH-188 and its active metabolites, desmethyl- and didesmethyl-RGH-188 in human plasma and urine. Journal of pharmaceutical and biomedical analysis, 48(3), 881–889. [Link]

  • A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents. (n.d.).
  • List of MRM transitions. m/z (amu) | Download Table. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Chaignepain, S., Delamarche, C., & Imbert, L. (2017). Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. Rapid communications in mass spectrometry : RCM, 31(10), 837–844. [Link]

  • Application News. (n.d.). Shimadzu. Retrieved February 6, 2026, from [Link]

  • Applying 'MRM Spectrum Mode' and Library Searching for Enhanced Reporting Confidence in Routine Pesticide Residue Analysis. (n.d.). Retrieved February 6, 2026, from [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy. Retrieved February 6, 2026, from [Link]

  • New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. (2015, August 18). Contract Pharma. Retrieved February 6, 2026, from [Link]

Sources

Application

using N-Desmethylhydroxyterbinafine as a biomarker for terbinafine exposure

Application Note & Protocol Quantitative Analysis of N-Desmethylterbinafine in Human Plasma Using LC-MS/MS: A Biomarker for Terbinafine Exposure Abstract: This document provides a comprehensive guide for the quantificati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of N-Desmethylterbinafine in Human Plasma Using LC-MS/MS: A Biomarker for Terbinafine Exposure

Abstract: This document provides a comprehensive guide for the quantification of N-desmethylterbinafine, a primary metabolite of the antifungal drug terbinafine, in human plasma. The use of N-desmethylterbinafine as a biomarker provides a reliable metric for assessing patient exposure to terbinafine, which is critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. We present a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, detailing the scientific rationale behind the protocol design, from sample preparation to method validation, in accordance with regulatory standards.

Introduction: The Rationale for Biomarker Monitoring

Terbinafine is a widely prescribed allylamine antifungal agent used to treat dermatophyte infections of the skin and nails.[1] Its therapeutic efficacy is rooted in the targeted inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This inhibition leads to a fungicidal accumulation of squalene within the fungal cell, disrupting the cell membrane and causing cell death.[2]

Following oral administration, terbinafine is well-absorbed but undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of approximately 40%.[3][4] It is extensively metabolized by a variety of cytochrome P450 (CYP) isoenzymes, including CYP2C9, CYP1A2, and CYP3A4.[3][5] This complex metabolic profile results in significant inter-individual variability in plasma concentrations. Therefore, direct measurement of the parent drug or its major metabolites is essential for accurately characterizing its pharmacokinetic (PK) profile and ensuring consistent systemic exposure in clinical studies.[4][6]

Why N-Desmethylterbinafine as a Biomarker?

The metabolism of terbinafine proceeds via several major pathways, including N-demethylation, alkyl side chain oxidation, and deamination.[5] The N-demethylation pathway produces N-desmethylterbinafine, a significant and consistently present metabolite. Monitoring a major metabolite like N-desmethylterbinafine alongside the parent drug can provide a more comprehensive picture of drug disposition and metabolic activity. This is particularly valuable in:

  • Pharmacokinetic (PK) Studies: To understand the full absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioequivalence (BE) Studies: To ensure that generic formulations perform comparably to the innovator drug.[6][7]

  • Therapeutic Drug Monitoring (TDM): To correlate drug exposure with clinical outcomes or adverse effects, especially in populations with impaired metabolism.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity, specificity, and throughput for quantifying small molecules in complex biological matrices.[8][9]

Terbinafine Metabolic Pathway

Terbinafine is converted into numerous metabolites, none of which possess antifungal activity comparable to the parent compound.[3] The primary metabolic transformations are catalyzed by multiple CYP enzymes, underscoring the complexity of its clearance.[5] The N-demethylation pathway, leading to N-desmethylterbinafine, is a key route of metabolism.

Scientific Note on Metabolite Selection: While this protocol focuses on N-desmethylterbinafine due to its prevalence and documentation in scientific literature, other metabolites such as carboxy-terbinafine or hydroxylated variants can also serve as relevant biomarkers.[10][11] The analytical workflow and validation principles described herein provide a robust template that can be adapted for other terbinafine metabolites by optimizing the specific mass spectrometric conditions (i.e., precursor and product ion m/z values).

Terbinafine_Metabolism Terbinafine Terbinafine N_Desmethyl N-Desmethylterbinafine (Biomarker of Interest) Terbinafine->N_Desmethyl N-Demethylation Carboxy Carboxy-terbinafine Terbinafine->Carboxy Side-Chain Oxidation Other Other Oxidized Metabolites Terbinafine->Other Misc. Pathways CYP2C9 CYP2C9 CYP2C9->N_Desmethyl CYP1A2 CYP1A2 CYP1A2->N_Desmethyl CYP3A4 CYP3A4 CYP3A4->Carboxy CYP2C8 CYP2C8 CYP2C19 CYP2C19

Caption: Metabolic pathways of Terbinafine via CYP450 enzymes.

Analytical Workflow Overview

The quantification of N-desmethylterbinafine from plasma follows a systematic workflow designed to ensure accuracy and reproducibility. The process begins with isolating the analyte from the complex biological matrix, followed by chromatographic separation and highly selective detection using tandem mass spectrometry.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard Extraction Protein Precipitation or LLE Plasma->Extraction Supernatant Extracted Supernatant Extraction->Supernatant LC UPLC/HPLC Separation Supernatant->LC MS Tandem Mass Spec (MS/MS) Detection LC->MS Quant Quantification vs. Calibration Curve MS->Quant Report Concentration Reporting Quant->Report

Caption: General workflow for biomarker quantification by LC-MS/MS.

Detailed Experimental Protocol

This protocol is optimized for the quantification of N-desmethylterbinafine in human plasma.

Materials and Reagents
  • Analytes: N-Desmethylterbinafine analytical standard (≥98% purity), Terbinafine analytical standard (≥98% purity).

  • Internal Standard (IS): Terbinafine-d7 (or other stable isotope-labeled analogue).

    • Causality Note: A stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction for analytical variability.[6][7]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade), Deionized Water (≥18 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2-EDTA anticoagulant).

Instrumentation
  • LC System: UPLC system (e.g., Waters ACQUITY UPLC) or equivalent HPLC system capable of handling high pressures.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S) equipped with a positive-ion electrospray ionization (ESI) source.

  • Analytical Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[6]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-desmethylterbinafine, terbinafine, and Terbinafine-d7 in methanol to create individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions with 50:50 (v/v) methanol:water.

  • Calibration Standards (CS) and Quality Controls (QCs): Spike the appropriate working solutions into blank human plasma to prepare a calibration curve (typically 8 non-zero points) and at least four levels of QCs:

    • Lower Limit of Quantification (LLOQ)

    • Low Quality Control (LQC)

    • Medium Quality Control (MQC)

    • High Quality Control (HQC)

Sample Preparation (Protein Precipitation)

Protein precipitation is selected for its speed, simplicity, and effectiveness for this class of analytes.[8][9]

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma sample into the corresponding tube.

  • Add 25 µL of the internal standard working solution (e.g., Terbinafine-d7 at 50 ng/mL) to all tubes except for blanks.

  • Vortex briefly (approx. 10 seconds).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

Parameter Condition
LC Column BEH C18, 50 x 2.1 mm, 1.7 µm[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient Start at 15% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 15% B and re-equilibrate.
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Mode ESI Positive
Ion Source Temp. 550°C
MRM Transitions See table below

Optimized Mass-to-Charge (m/z) Transitions:

Analyte Precursor Ion (Q1) Product Ion (Q3)
Terbinafine292.2141.1[6]
N-Desmethylterbinafine278.2141.1
Terbinafine-d7 (IS)299.1148.2[6]

*Note: N-Desmethylterbinafine transitions are predicted based on its structure (loss of a methyl group, -14 Da) and fragmentation pattern of the parent drug. These values must be empirically determined and optimized via infusion of the analytical standard on the specific mass spectrometer used.

Bioanalytical Method Validation (BMV)

A bioanalytical method is not trustworthy until it is fully validated. The protocol must be challenged to prove it is fit for purpose. Validation should be performed according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[12][13]

Summary of Validation Parameters and Acceptance Criteria:

Parameter Purpose Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components.Response in blank samples (from ≥6 sources) should be <20% of the LLOQ response for the analyte and <5% for the IS.[13]
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter.For QC samples, the mean concentration should be within ±15% of nominal (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[6]
Calibration Curve Demonstrate the relationship between instrument response and known concentrations.R² ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).[6]
LLOQ Establish the lowest concentration that can be reliably quantified.Must be quantifiable with an accuracy of 80-120% and precision of ≤20% CV.
Matrix Effect Assess the impact of matrix components on analyte ionization.The IS-normalized matrix factor across different lots of plasma should have a %CV ≤ 15%.
Recovery Measure the efficiency of the extraction process.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Ensure the analyte is stable under various storage and processing conditions.Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.

This self-validating system ensures that every step, from sample collection to final data reporting, is controlled and produces reliable results.

Conclusion

The use of N-desmethylterbinafine as a biomarker for terbinafine exposure is a scientifically sound approach for drug development and clinical research. The LC-MS/MS method detailed in this application note provides the necessary sensitivity, specificity, and reliability for its accurate quantification in human plasma. By adhering to the described protocol and rigorous validation standards, researchers can generate high-quality, defensible data to inform critical decisions in their programs. This robust methodology serves as a cornerstone for comprehensive pharmacokinetic and bioavailability assessments of terbinafine.

References

  • ResearchGate. (2025). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Available from: [Link]

  • ResearchGate. (n.d.). Determination of terbinafine in human plasma using UPLC‐MS/MS: Application to a bioequivalence study in healthy subjects. Available from: [Link]

  • PubMed. (n.d.). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Available from: [Link]

  • Semantic Scholar. (n.d.). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Available from: [Link]

  • PubMed. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Available from: [Link]

  • PubMed. (2000). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Available from: [Link]

  • International Journal of Novel Research and Development (IJNRD). (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. Available from: [Link]

  • Drugs.com. (2025). Terbinafine: Package Insert / Prescribing Information / MOA. Available from: [Link]

  • PubMed. (1989). Clinical pharmacokinetics of terbinafine (Lamisil). Available from: [Link]

  • PubMed. (2023). Reliable and rapid identification of terbinafine resistance in dermatophytic nail and skin infections. Available from: [Link]

  • PubMed. (2003). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Available from: [Link]

  • ResearchGate. (2010). Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Available from: [Link]

  • ResearchGate. (2013). Pharmacokinetics of Terbinafine After Single Oral Dose Administration in Red-Tailed Hawks (Buteo jamaicensis). Available from: [Link]

  • PubMed. (1993). A randomized treatment duration-finding study of terbinafine in onychomycosis. Available from: [Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Wikipedia. (n.d.). Terbinafine. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Terbinafine Hydrochloride?. Available from: [Link]

  • PubMed. (1995). Clinical and pharmacokinetic investigations of oral terbinafine in patients with tinea unguium. Available from: [Link]

  • U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • American Society for Microbiology (ASM). (n.d.). Activity of TDT 067 (Terbinafine in Transfersome) against Agents of Onychomycosis, as Determined by Minimum Inhibitory and Fungicidal Concentrations. Available from: [Link]

  • Karger. (n.d.). Pharmacokinetics and Comparative Bioavailability of Two Terbinafine Hydrochloride Formulations after Single-dose Administration. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Validated spectrophotometric method for the estimation of terbinafine hydrochloride in bulk and in tablet dosage form using inorganic. Available from: [Link]

  • PubMed. (2022). Penetration Profile of Terbinafine Compared to Amorolfine in Mycotic Human Toenails Quantified by Matrix-Assisted Laser Desorption Ionization-Fourier Transform Ion Cyclotron Resonance Imaging. Available from: [Link]

  • KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation. Available from: [Link]

  • LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in N-Desmethylhydroxyterbinafine Analysis

Welcome to the Advanced LC-MS/MS Method Development Hub. Subject: N-Desmethylhydroxyterbinafine (NDHT) Context: Bioanalysis in complex biological matrices (Plasma/Serum/Urine) Executive Summary N-Desmethylhydroxyterbinaf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced LC-MS/MS Method Development Hub. Subject: N-Desmethylhydroxyterbinafine (NDHT) Context: Bioanalysis in complex biological matrices (Plasma/Serum/Urine)

Executive Summary

N-Desmethylhydroxyterbinafine (NDHT) presents a unique bioanalytical challenge. As a secondary metabolite of terbinafine, it possesses both increased polarity (due to the hydroxyl group and loss of a methyl group) and significant structural similarity to endogenous plasma components.

The primary failure mode in NDHT quantification is ion suppression caused by co-eluting phospholipids (glycerophosphocholines and lysophosphatidylcholines). Because NDHT is more polar than the parent drug, it often elutes earlier, potentially falling into the "suppression zone" near the solvent front or overlapping with early-eluting polar lipids.

This guide provides a self-validating workflow to eliminate these effects, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.

Module 1: Sample Preparation (The Root Cause)

The Problem: Protein Precipitation (PPT) is the most common cause of matrix effects. While it removes proteins, it leaves >99% of phospholipids in the supernatant. These lipids co-elute with analytes and compete for charge in the electrospray ionization (ESI) source.[1]

The Solution: Switch from PPT to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) . For NDHT, LLE provides the necessary orthogonality—separating the polar metabolite from the ultra-polar salts (which stay in the aqueous phase) and the hydrophobic lipids (which can be managed by solvent selection).

Recommended Protocol: Optimized LLE for NDHT

Target Matrix: Human Plasma (200 µL)

StepActionScientific Rationale
1. Buffer Add 50 µL 0.1 M Ammonium Hydroxide (pH ~10).NDHT is an amine (basic). High pH ensures it is uncharged (neutral), maximizing extraction efficiency into organic solvent.
2. IS Spike Add 20 µL Stable Isotope Labeled Internal Standard (SIL-IS).Crucial: Use Terbinafine-d7 or specific NDHT-d3 if available. Analogues are insufficient for correcting matrix effects.
3. Extract Add 1.0 mL Ethyl Acetate:Hexane (80:20 v/v) .This mixture is polar enough to extract the hydroxy-metabolite but hydrophobic enough to leave salts behind.
4. Agitate Vortex 5 min; Centrifuge 4000g x 5 min.Ensures phase equilibrium.
5. Transfer Transfer supernatant to clean plate; Evaporate to dryness (N2 gas).Removes organic solvent.
6. Reconstitute 100 µL Mobile Phase (20:80 MeOH:H2O + 0.1% Formic Acid).Matches initial gradient conditions to prevent peak distortion.
Module 2: Chromatographic Separation (The Spatial Solution)

The Problem: If NDHT elutes too early (k' < 2), it sits in the "dump zone" of unretained salts. If it elutes too late, it risks overlap with the "phospholipid tail."

The Solution: Use a C18 Column with high aqueous stability or a Phenyl-Hexyl column for alternative selectivity. You must separate NDHT from the specific phospholipid transitions (m/z 184 and m/z 104 fragments).

Visualization: The Separation Strategy

MatrixEffectStrategy Sample Biological Sample (Plasma/Urine) Prep Sample Preparation (LLE vs PPT) Sample->Prep High Lipid Content LC Chromatography (Separation) Prep->LC Phospholipid Removal? MS Mass Spectrometry (Detection) LC->MS Elution Time MS->Prep Ion Suppression (Signal Drop) Result Quantification (Accuracy) MS->Result Ionization Efficiency

Caption: The critical path for bioanalysis. Failure to remove lipids at the 'Prep' stage propagates errors to 'MS' detection, resulting in signal suppression.

Module 3: Calculating & Validating Matrix Effects

You cannot fix what you do not measure. You must calculate the Matrix Factor (MF) using the Matuszewski method [1].[2]

The Matuszewski Protocol: Prepare three sets of samples:

  • Set A (Neat Standards): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Extracted blank matrix spiked after extraction with analyte.

  • Set C (Pre-Extraction Spike): Standard extraction curve.

Calculations:

  • Absolute Matrix Factor (MF):

    
    
    
    • Goal: 0.85 – 1.15 (85% - 115%).

    • < 1.0: Ion Suppression.[1][3][4]

    • 1.0: Ion Enhancement.[4][5]

  • Extraction Recovery (RE):

    
    
    
  • IS-Normalized MF:

    
    
    
    • Goal: Must be close to 1.0. This proves the IS compensates for the matrix effect.

Troubleshooting & FAQ

Q1: My NDHT signal intensity drops by 50% after 50 injections. Why? A: This is likely source fouling or the "charging effect." Phospholipids accumulate on the cone or shield of the MS source, creating an insulating layer that destabilizes the electric field.

  • Fix: Implement a "sawtooth" wash gradient. At the end of every run, ramp to 95% Isopropanol/Acetonitrile for 1 minute to strip lipids from the column. Divert the flow to waste during this wash step to protect the source [2].

Q2: I see "ghost peaks" of NDHT in blank samples. A: NDHT is polar and can stick to stainless steel lines (carryover).

  • Fix: Use a needle wash solution containing Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) . The acid ensures the amine stays soluble, and the isopropanol dissolves any lipid-bound analyte.

Q3: The Internal Standard response varies wildly between patients. A: This indicates a "Relative Matrix Effect." Different patients have different lipid profiles (e.g., lipemic vs. normal plasma).

  • Fix: If your IS-Normalized Matrix Factor is not ~1.0, your IS is not tracking the analyte correctly. Ensure you are using a Deuterated IS (SIL) , not a structural analogue. If you are already using SIL-IS, switch to LLE (Module 1) to remove the variable lipid load [3].

Visualizing the Mechanism of Suppression

IonSuppression cluster_ESI ESI Droplet (The Battleground) NDHT NDHT Analyte (+) Surface Droplet Surface NDHT->Surface Blocked by Lipids Detector Mass Spec Detector NDHT->Detector Suppressed Signal Lipid Phospholipids (+++) Lipid->Surface High Surface Activity (Monopolizes Surface) Lipid->Detector High Signal (Noise) Surface->Detector Desorption

Caption: Mechanism of Ion Suppression. Phospholipids (red) are more surface-active than NDHT (blue), monopolizing the droplet surface and preventing the analyte from entering the gas phase.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[6] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93–105.

Sources

Optimization

Technical Support Center: Extending Column Life in High-Throughput Terbinafine Bioanalysis

[1] Topic: High-Throughput Terbinafine Metabolite Testing – Column Longevity Guide Audience: Bioanalytical Scientists, Lab Managers, Drug Development Researchers Version: 1.0 (Current as of 2026) Executive Summary Terbin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: High-Throughput Terbinafine Metabolite Testing – Column Longevity Guide Audience: Bioanalytical Scientists, Lab Managers, Drug Development Researchers Version: 1.0 (Current as of 2026)

Executive Summary

Terbinafine is a lipophilic allylamine antifungal (LogP ~5.6, pKa ~7.1) widely analyzed in plasma and biological matrices.[1] In high-throughput environments, the primary drivers of column failure are phospholipid accumulation and particulate clogging , not just pH instability. This guide moves beyond basic maintenance, offering root-cause solutions for matrix management and column regeneration.[2][3][4]

Module 1: Sample Preparation & Matrix Management

The First Line of Defense

Q: I am using protein precipitation (PPT) with acetonitrile, but my backpressure doubles every 200 injections. Why?

Technical Insight: Standard Protein Precipitation (PPT) removes proteins but leaves behind >90% of plasma phospholipids (PLs) . Terbinafine is highly lipophilic, requiring high organic content for elution. However, phospholipids (specifically lysophosphatidylcholines) accumulate on the stationary phase during these cycles, creating a hydrophobic film that irreversibly alters selectivity and increases pressure.

The Solution: Phospholipid Removal Plates Switching from standard PPT to Phospholipid Removal (PLR) Plates is the single most effective intervention for column longevity.

Comparative Analysis: Sample Prep Techniques
FeatureProtein Precipitation (PPT)Phospholipid Removal (PLR)Solid Phase Extraction (SPE)
Mechanism Solubility crashSolubility crash + Lewis Acid/Base retentionSelective adsorption
Protein Removal HighHighHigh
Phospholipid Removal < 10% (Poor)> 99% (Excellent)> 95% (Method dependent)
Column Life Impact Low (Risk of clogging)High (Protects stationary phase) High
Throughput Very HighHigh (Filter plate format)Medium
Workflow Visualization: The Matrix Effect

G cluster_0 Standard PPT Workflow (High Risk) cluster_1 Optimized PLR Workflow (Recommended) Plasma1 Plasma Sample ACN Add Acetonitrile Plasma1->ACN Centrifuge Centrifuge ACN->Centrifuge Supernatant Supernatant Injection Centrifuge->Supernatant ColumnDeath Column Failure (PL Buildup) Supernatant->ColumnDeath Plasma2 Plasma Sample PLR_Plate Phospholipid Removal Plate (Precipitate + Filter) Plasma2->PLR_Plate Vacuum Vacuum Filtration PLR_Plate->Vacuum CleanInject Clean Injection Vacuum->CleanInject LongLife Extended Column Life (>1000 Injections) CleanInject->LongLife

Figure 1: Comparison of Standard Protein Precipitation vs. Phospholipid Removal workflows.[2] The PLR workflow prevents hydrophobic coating of the stationary phase.

Module 2: Column Regeneration & The "Sawtooth" Wash

Active Maintenance Strategy

Q: My retention times are shifting, and I see carryover. Is the column dead?

Technical Insight: Not necessarily. Terbinafine and its N-demethyl metabolite are "sticky" bases.[2] Standard gradients often fail to elute them completely from the column head or frit. A static high-organic wash is less effective than a pulsed gradient , which utilizes the chaotic mixing of solvent fronts to strip contaminants.

The Protocol: The "Sawtooth" Wash Cycle Implement this cycle every 50-100 injections or at the end of a sample batch.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Isopropanol:Acetonitrile (50:50 v/v) + 0.1% Formic Acid

    • Why IPA? Isopropanol has higher elution strength for lipophilic residues and better solubilizes precipitated proteins than ACN alone.[2]

Gradient Program (5 Minutes):

  • 0.0 min: 95% Solvent A (Equilibrate)

  • 0.5 min: 95% Solvent A (Flush buffers)

  • 1.0 min: 100% Solvent B (Rapid ramp)

  • 2.0 min: 100% Solvent B (Hold)

  • 2.1 min: 5% Solvent B (Rapid drop)

  • 3.0 min: 100% Solvent B (Second pulse)

  • 4.0 min: 100% Solvent B (Hold)

  • 4.1 min: Initial Conditions

Visualization: The Sawtooth Gradient

Sawtooth cluster_legend Mechanism Start Start (High Aq) Pulse1_Top Pulse 1 (100% Org) Start->Pulse1_Top Ramp Up Pulse1_Bot Reset (Low Org) Pulse1_Top->Pulse1_Bot Sharp Drop Pulse2_Top Pulse 2 (100% Org) Pulse1_Bot->Pulse2_Top Ramp Up End Re-equilibrate Pulse2_Top->End Final Reset Desc Rapid polarity switching destabilizes bound lipophilic contaminants.

Figure 2: The Sawtooth Wash Cycle uses rapid polarity switching to destabilize and elute strongly bound lipophilic contaminants like Terbinafine residues.[5][6][7][8][9][10]

Module 3: Mobile Phase Chemistry & pH

Optimizing for Stability

Q: Should I run at high pH to improve peak shape for Terbinafine (pKa 7.1)?

Technical Insight: While running basic drugs at high pH (pH > pKa) suppresses ionization and improves retention/shape, it drastically reduces the lifetime of standard silica columns by dissolving the silica backbone.

  • Recommendation: Use Low pH (pH ~3.0) with Formic Acid or Ammonium Formate.[2]

  • Why: At pH 3.0, Terbinafine is protonated. While this reduces retention on C18, it ensures silica stability. Peak tailing can be managed by using end-capped columns or charged surface hybrid (CSH) particles designed for basic analytes in low ionic strength mobile phases.[2]

Critical Rule: If you must use high pH (e.g., Ammonium Bicarbonate pH 10), you must use a hybrid-particle column (e.g., Waters BEH, Phenomenex Gemini) or the column will fail within <500 injections.

Module 4: Troubleshooting Guide

SymptomProbable Root CauseImmediate ActionPrevention Strategy
High Backpressure Particulates on inlet fritReverse flush column (if permitted) or replace guard cartridge.[2]Use 0.2 µm filter plates or centrifugation >10,000g.[2]
Split Peaks Void in column headReplace column.Avoid "pressure shock" by using valve switching or slower flow ramps.[2]
Retention Time Drift Phase collapse or foulingRun "Sawtooth" wash (Module 2).[2]Switch to Phospholipid Removal plates (Module 1).
Ghost Peaks Carryover from previous runInspect needle wash solvent.[2]Add 10% IPA/Acetone to needle wash.[2]

References

  • PubChem. (2025).[2][10] Terbinafine Compound Summary. National Library of Medicine.[10] [Link][10]

  • Phenomenex. (2020).[2] Sample Prep Tech Tip: Phospholipid Removal. Phenomenex Technical Notes. [Link]

  • Restek Corporation. (2020).[2][11] Phospholipid and Protein Removal in One Simple SPE Process. Restek Resource Hub.[2] [Link]

  • Chromatography Today. (2021). A Comparison of Four Different Plasma Sources for Phospholipid Removal. [Link][1][11][12][13]

  • LCGC International. (2025).[2] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Bioanalytical Method Validation for N-Desmethylhydroxyterbinafine in Accordance with FDA Guidelines

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock of reliable pharmacokinetic and toxicokinetic data. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock of reliable pharmacokinetic and toxicokinetic data. This guide provides an in-depth technical comparison and best-practice protocols for the validation of a bioanalytical method for N-Desmethylhydroxyterbinafine, a key metabolite of the antifungal drug terbinafine, adhering to the stringent requirements of the U.S. Food and Drug Administration (FDA).

The quantitative analysis of drug metabolites is a critical component of drug development, providing insights into the metabolic fate, potential for drug-drug interactions, and overall safety profile of a therapeutic agent.[1][2] N-Desmethylhydroxyterbinafine represents a significant analytical challenge due to its polarity and typically lower concentrations compared to the parent drug. This necessitates a highly sensitive and specific bioanalytical method, most commonly employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

This guide will dissect the core principles of the FDA's Bioanalytical Method Validation guidance, translating them into actionable experimental protocols and data interpretation strategies specifically tailored for N-Desmethylhydroxyterbinafine.[3]

The Foundation: Understanding the "Why" Behind FDA's Validation Parameters

The FDA's guidance on bioanalytical method validation is not merely a checklist; it is a framework built on the principles of scientific integrity to ensure data quality and reproducibility.[3] Each validation parameter is designed to interrogate a specific aspect of the method's performance, thereby building a comprehensive picture of its reliability.

Core Validation Parameters: A Comparative Overview
Validation ParameterFDA Acceptance Criteria (Typical for Chromatographic Assays)Rationale and Scientific Insight for N-Desmethylhydroxyterbinafine
Specificity & Selectivity No significant interference at the retention time of the analyte and internal standard (IS). Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.N-Desmethylhydroxyterbinafine is a polar metabolite. Potential interferences from endogenous plasma components (e.g., phospholipids, other metabolites) are a primary concern. Chromatographic separation must be optimized to resolve the analyte from these interferences. The use of high-resolution mass spectrometry can further enhance selectivity.
Linearity & Range A linear model is recommended. The correlation coefficient (r²) should be ≥0.99. The calibration standards must bracket the expected concentration range of the study samples.The concentration of N-Desmethylhydroxyterbinafine in clinical samples can vary significantly. A wide dynamic range is often required. A weighted linear regression (e.g., 1/x or 1/x²) is typically necessary to account for heteroscedasticity (non-uniform variance across the concentration range).
Accuracy & Precision Within-run and Between-run: The mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the measurements. For a metabolite, achieving high accuracy and precision at the LLOQ is critical for reliable pharmacokinetic modeling.
Recovery Consistent and reproducible recovery is expected, but a specific percentage is not mandated.Extraction efficiency of the polar N-Desmethylhydroxyterbinafine from the plasma matrix can be challenging. Common extraction techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). Consistent recovery across the concentration range is more important than achieving 100% recovery. A stable isotope-labeled internal standard is crucial to compensate for variability in recovery.
Matrix Effect The matrix factor (ratio of analyte response in the presence of matrix to the response in a neat solution) should be consistent. The CV of the matrix factor across different lots of matrix should be ≤15%.Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results.[4][5][6][7][8] This is a significant concern for LC-MS/MS assays. A thorough evaluation using multiple sources of blank plasma is essential.
Stability Analyte stability must be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in-processed samples. The mean concentration of stability samples should be within ±15% of the nominal concentration.N-desmethyl metabolites can be susceptible to degradation.[9] It is crucial to evaluate the stability of N-Desmethylhydroxyterbinafine in plasma under the expected storage and handling conditions of the clinical study.[10][11][12][13]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the validation of an LC-MS/MS method for N-Desmethylhydroxyterbinafine in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE) Workflow

SPE is often preferred for its ability to provide cleaner extracts compared to protein precipitation, which is crucial for minimizing matrix effects.

Caption: Solid-Phase Extraction Workflow for N-Desmethylhydroxyterbinafine.

LC-MS/MS Analysis: A Comparative Look at Method Parameters

The choice of analytical column and mobile phase is critical for achieving optimal separation and sensitivity.

ParameterMethod A (Conventional HPLC)Method B (UHPLC - Recommended)Rationale for Recommendation
Column C18, 5 µm, 4.6 x 150 mmC18, <2 µm, 2.1 x 50 mmUHPLC offers significantly faster analysis times and improved peak resolution, leading to better sensitivity and throughput.[14]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterProvides a proton source for positive ionization in the mass spectrometer.
Mobile Phase B AcetonitrileAcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 10-90% B over 10 min5-95% B over 3 minThe faster gradient of UHPLC is a key advantage for high-throughput analysis.
Flow Rate 1.0 mL/min0.4 mL/minLower flow rates in UHPLC are more compatible with mass spectrometry and reduce solvent consumption.
Injection Volume 10 µL5 µLSmaller injection volumes are typical for UHPLC to prevent column overload.
Mass Spectrometer Triple QuadrupoleTriple QuadrupoleEssential for the selectivity and sensitivity required for bioanalysis.
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)N-Desmethylhydroxyterbinafine contains a basic nitrogen atom that is readily protonated.
MRM Transitions Analyte: [M+H]+ → fragment ionIS: [M+H]+ → fragment ionAnalyte: [M+H]+ → fragment ionIS: [M+H]+ → fragment ionMultiple Reaction Monitoring (MRM) provides the necessary specificity for quantification in a complex matrix.
Validation Experiment Workflow: Accuracy and Precision

This workflow outlines the process for determining the accuracy and precision of the method.

Caption: Workflow for Accuracy and Precision Assessment.

Trustworthiness: Building a Self-Validating System

A robust bioanalytical method should be self-validating during routine use. This is achieved through the inclusion of calibration standards and quality control (QC) samples in every analytical run.

  • Calibration Curve: A fresh calibration curve should be prepared for each analytical run to ensure the accuracy of the quantification.

  • Quality Control Samples: At least three levels of QC samples (low, medium, and high) should be included in duplicate in each run. The results of the QC samples determine the acceptance of the entire run.

Authoritative Grounding and Comprehensive References

The principles and protocols outlined in this guide are grounded in the latest regulatory guidance from the FDA and established best practices within the bioanalytical community.[3] The use of a stable isotope-labeled internal standard is highly recommended to control for variability in sample processing and matrix effects.[15]

Conclusion: A Pathway to Reliable Bioanalytical Data

The validation of a bioanalytical method for a metabolite like N-Desmethylhydroxyterbinafine requires a meticulous and scientifically sound approach. By understanding the rationale behind the FDA's guidelines and implementing robust experimental protocols, researchers can ensure the generation of high-quality, reliable data that can confidently support regulatory submissions. The use of modern analytical techniques such as UHPLC-MS/MS, coupled with a thorough understanding of potential analytical challenges like matrix effects, is paramount to the success of any bioanalytical endeavor.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Brignol, N., Bakhtiar, R., Dou, L., Majumdar, T., & Tse, F. L. S. (n.d.). Quantitative analysis of terbinafine (Lamisil®) in human and minipig plasma by liquid chromatography tandem mass spectrometry. CABI Digital Library.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • Miao, Z., Tan, M., Wells, E., & Unger, S. (2019). The Impact of Hemolysis on Stability of N-desethyloxybutynin in Human Plasma. PubMed.
  • Shah, J., Shah, S., & Shrivastav, P. (2019). Simultaneous determination of terbinafine HCL and triamcinolone acetonide by UV derivative spectrophotometry and spectrodensitometry. PubMed.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019).
  • van der Nagel, B. C. H., et al. (n.d.). Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis.
  • Patel, B. N., et al. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. PubMed.
  • Sheffield Hallam University Research Archive. (n.d.). Quantitative investigation of terbinafine hydrochloride absorption into a living skin equivalent model by MALDI- MSI.
  • PubMed. (2023).
  • Miao, Z., Tan, M., Wells, E., & Unger, S. (2019). The Impact of Hemolysis on Stability of N-desethyloxybutynin in Human Plasma. PubMed.
  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC.
  • Li, W., et al. (2022).
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Longdom Publishing. (n.d.).
  • ResearchGate. (n.d.). Plasma Stability Methods | Request PDF.
  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development.
  • Chromatography Today. (2016).
  • Mohammed Abdessadek, et al. (2023).
  • PubMed. (2020).
  • What does the term matrix effect refer to in bioanalytical (biochemical analysis)
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • Semantic Scholar. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability.

Sources

Comparative

A Comparative Guide to the Metabolic Ratio of N-Desmethylhydroxyterbinafine and Carboxyterbinafine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the metabolic landscape of Terbinafine, with a specific focus on the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the metabolic landscape of Terbinafine, with a specific focus on the comparative assessment of two key metabolites: N-Desmethylhydroxyterbinafine and Carboxyterbinafine. Understanding the metabolic ratio of these compounds is pivotal for comprehensive pharmacokinetic profiling, drug-drug interaction assessment, and a deeper understanding of individual variability in drug response.

The Metabolic Fate of Terbinafine: A Complex Network of Biotransformation

Terbinafine, a synthetic allylamine antifungal agent, undergoes extensive first-pass metabolism primarily in the liver.[1] Its biotransformation is a multifaceted process involving at least seven cytochrome P450 (CYP) enzymes, leading to the formation of numerous metabolites.[2] The major metabolic pathways include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation.[2] Among the plethora of metabolites, N-Desmethylhydroxyterbinafine and Carboxyterbinafine are significant products of these enzymatic reactions.

The formation of these metabolites is predominantly mediated by CYP2C9, CYP1A2, and CYP3A4, which are the most critical enzymes for the total metabolism of terbinafine.[2] Specifically, N-demethylation is primarily carried out by CYP2C9, CYP2C8, and CYP1A2, while side chain oxidation, a key step in the formation of carboxyterbinafine, involves CYP1A2, CYP2C8, CYP2C9, and CYP2C19.[2]

Terbinafine_Metabolism Terbinafine Terbinafine N_Desmethylterbinafine N-Desmethylterbinafine Terbinafine->N_Desmethylterbinafine N-Demethylation (CYP2C9, CYP2C8, CYP1A2) Hydroxyterbinafine Hydroxyterbinafine Terbinafine->Hydroxyterbinafine Hydroxylation (CYP1A2, CYP2C9, CYP2C8, CYP2C19) N_Desmethylhydroxyterbinafine N-Desmethylhydroxyterbinafine N_Desmethylterbinafine->N_Desmethylhydroxyterbinafine Hydroxylation Hydroxyterbinafine->N_Desmethylhydroxyterbinafine N-Demethylation Carboxyterbinafine Carboxyterbinafine Hydroxyterbinafine->Carboxyterbinafine Oxidation

Figure 1: Simplified metabolic pathway of Terbinafine leading to the formation of N-Desmethylhydroxyterbinafine and Carboxyterbinafine.

Comparative Analysis: N-Desmethylhydroxyterbinafine vs. Carboxyterbinafine

Direct quantitative data on the specific metabolic ratio of N-Desmethylhydroxyterbinafine to Carboxyterbinafine in plasma is not extensively reported in the literature. However, by synthesizing findings from various pharmacokinetic studies, we can draw a comparative picture of their relative abundance and clinical significance.

Carboxyterbinafine as a Major Metabolite:

Pharmacokinetic studies in healthy adult subjects have consistently shown that carboxy metabolites are the most abundant in plasma following oral administration of terbinafine.[3] For instance, the peak plasma concentration (Cmax) and the area under the curve (AUC) for carboxyterbinafine are reported to be 2.4 and 13 times higher, respectively, than those of the parent drug, terbinafine.[3] This indicates that a significant portion of terbinafine is metabolized via the side chain oxidation pathway.

N-Desmethylhydroxyterbinafine: A Less Prominent Plasma Metabolite:

In contrast, hydroxy metabolites, including N-Desmethylhydroxyterbinafine, are generally found in trace amounts in plasma, often as glucuronide conjugates.[3][4] This suggests that while the N-demethylation and hydroxylation pathways are active, the resulting metabolites may be rapidly cleared or further metabolized, leading to lower systemic exposure compared to carboxyterbinafine.

A study in a pediatric population did find that after repeated administration, the mean trough levels of terbinafine, N-desmethylterbinafine, carboxyterbinafine, and N-desmethylhydroxy-terbinafine were similar, suggesting that at steady state, their concentrations might be comparable in children.[4] However, this finding may not be directly extrapolated to the adult population due to age-related differences in drug metabolism.

Factors Influencing the Metabolic Ratio:

The ratio of N-Desmethylhydroxyterbinafine to Carboxyterbinafine can be influenced by several factors, including:

  • Genetic Polymorphisms: Variations in the genes encoding for key metabolizing enzymes like CYP2C9 and CYP2C19 can lead to inter-individual differences in metabolic pathways, thereby altering the metabolite ratio.

  • Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP enzymes involved in terbinafine metabolism can shift the balance between the different metabolic pathways.[2]

  • Liver Function: Since terbinafine is extensively metabolized in the liver, any impairment in liver function can affect the overall metabolic clearance and the relative formation of different metabolites.

Table 1: Comparative Pharmacokinetic Parameters of Terbinafine and its Major Metabolites

CompoundRelative Plasma Concentration (Compared to Terbinafine)Key Metabolic PathwayPrimary Metabolizing Enzymes
Carboxyterbinafine Significantly Higher (AUC ~13x higher)[3]Alkyl Side Chain OxidationCYP1A2, CYP2C8, CYP2C9, CYP2C19[2]
N-Desmethylhydroxyterbinafine Generally Lower (Trace amounts in plasma)[3][4]N-Demethylation & HydroxylationCYP2C9, CYP2C8, CYP1A2[2]

Experimental Protocol for the Simultaneous Quantification of Terbinafine Metabolites

The simultaneous determination of N-Desmethylhydroxyterbinafine and Carboxyterbinafine in biological matrices necessitates a highly sensitive and specific analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Objective: To develop and validate a method for the simultaneous quantification of N-Desmethylhydroxyterbinafine and Carboxyterbinafine in human plasma.

Methodology:

3.1. Sample Preparation (Protein Precipitation)

  • Rationale: This is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the chromatographic separation and ionization process.

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of one of the metabolites).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

3.2. Liquid Chromatography (LC)

  • Rationale: Chromatographic separation is crucial to resolve the analytes from each other and from endogenous matrix components, ensuring accurate quantification.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating these moderately polar to nonpolar compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3.3. Tandem Mass Spectrometry (MS/MS)

  • Rationale: MS/MS provides high selectivity and sensitivity for detecting and quantifying the target analytes.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor-to-product ion transitions for N-Desmethylhydroxyterbinafine, Carboxyterbinafine, and the internal standard need to be determined by infusing the pure standards into the mass spectrometer.

  • Optimization: The collision energy and other MS parameters should be optimized for each analyte to achieve the highest sensitivity.

3.4. Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) for:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analytes in the biological matrix under different storage and handling conditions.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 Column, Gradient Elution) Supernatant->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification Ratio Metabolic Ratio Calculation Quantification->Ratio

Figure 2: A generalized experimental workflow for the quantification of terbinafine metabolites in plasma using LC-MS/MS.

Conclusion and Future Directions

While Carboxyterbinafine is clearly a major metabolite of Terbinafine in human plasma, the precise metabolic ratio of N-Desmethylhydroxyterbinafine to Carboxyterbinafine remains an area for further investigation. The development and application of robust and validated analytical methods, such as the LC-MS/MS protocol outlined in this guide, are essential for generating the quantitative data needed to fully elucidate this aspect of terbinafine's metabolism.

Future research should focus on:

  • Conducting pharmacokinetic studies in diverse populations to establish the typical range of this metabolic ratio.

  • Investigating the impact of genetic polymorphisms in CYP enzymes on the formation of these metabolites.

  • Exploring the clinical implications of alterations in this metabolic ratio, including potential links to efficacy and adverse drug reactions.

By continuing to refine our understanding of the metabolic fate of terbinafine, we can move towards a more personalized approach to its clinical use, optimizing therapeutic outcomes while minimizing risks.

References

  • Humbert, H., Denouël, J., Cabiac, M. D., Lakhdar, H., & Sioufi, A. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Biopharmaceutics & drug disposition, 19(7), 417–423. [Link]

  • Vickers, A. E., Sinclair, J., Zollinger, M., Heitz, F., and Tillmann, U. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug metabolism and disposition: the biological fate of chemicals, 27(9), 1029–1038. [Link]

  • Humbert, H., Cabiac, M. D., Denouël, J., & Kirkesseli, S. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Biopharmaceutics & drug disposition, 16(8), 685–694. [Link]

  • Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a reactive metabolite of terbinafine: a potential cause of hepatotoxicity. Chemical research in toxicology, 14(2), 175–181. [Link]

  • Nedelcu, L., Nørgaard, A., & Brøsen, K. (2000). Terbinafine is a potent inhibitor of the cytochrome P450 2D6. European journal of clinical pharmacology, 56(3), 235–238. [Link]

  • Zehender, H., Cabiac, M. D., Denouel, J., & Kirkesseli, S. (1995). Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers. British journal of clinical pharmacology, 40(4), 385–387. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Terbinafine Hydrochloride? [Link]

  • PubChem. (n.d.). Terbinafine. National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to the Metabolism of N-Desmethylhydroxyterbinafine in Rats vs. Humans

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Species-Specific Metabolism in Preclinical Research In the landscape of drug development, a thorough understanding of a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Species-Specific Metabolism in Preclinical Research

In the landscape of drug development, a thorough understanding of a compound's metabolic fate is paramount. This guide provides a detailed comparative analysis of the metabolism of N-desmethylhydroxyterbinafine, a metabolite of the widely used antifungal agent terbinafine, in two key species: rats, a common preclinical model, and humans. Differences in metabolic pathways and rates between species can have profound implications for a drug's efficacy, toxicity, and pharmacokinetic profile. As such, elucidating these differences is a critical step in the translation of preclinical data to clinical outcomes.

While extensive research has been conducted on the metabolism of the parent drug, terbinafine, direct comparative studies on its downstream metabolites, such as N-desmethylhydroxyterbinafine, are less common. This guide synthesizes the available data on terbinafine metabolism to infer the likely pathways of N-desmethylhydroxyterbinafine formation and subsequent biotransformation in both rats and humans. Furthermore, we will detail established experimental protocols that can be employed to directly investigate these species-specific metabolic profiles.

The Metabolic Genesis of N-Desmethylhydroxyterbinafine: A Multi-Step Process

N-desmethylhydroxyterbinafine is a product of sequential metabolic reactions involving both N-demethylation and hydroxylation of the parent drug, terbinafine. Understanding the enzymes and pathways involved in these initial steps is crucial to appreciating the potential for species-specific variations in the formation of this particular metabolite.

Terbinafine undergoes extensive hepatic metabolism in both rats and humans.[1] The primary routes of biotransformation include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation.[2] The formation of N-desmethylhydroxyterbinafine follows a two-step pathway:

  • N-demethylation: Terbinafine is first demethylated to form N-desmethylterbinafine. This reaction is a key pathway in the metabolism of terbinafine.[3]

  • Hydroxylation: Subsequently, N-desmethylterbinafine is hydroxylated to yield N-desmethylhydroxyterbinafine.

The enzymes responsible for these transformations are primarily members of the cytochrome P450 (CYP) superfamily.

Comparative Metabolic Profiling: Rats vs. Humans

Metabolism in Humans

In humans, the metabolism of terbinafine is complex, involving at least seven CYP enzymes.[2] The major pathways and the enzymes involved are summarized below:

  • N-demethylation: This initial step is primarily mediated by CYP2C9, CYP2C8, and CYP1A2.[2] More recent studies have also highlighted the significant roles of CYP2C19 and CYP3A4 in this pathway.[4][5]

  • Alkyl Side Chain Oxidation (Hydroxylation): This process, which can lead to the formation of hydroxy metabolites, is carried out by CYP1A2, CYP2C8, CYP2C9, and CYP2C19.[2] It is plausible that these same enzymes are involved in the hydroxylation of N-desmethylterbinafine.

  • Further Metabolism: In human plasma, after repeated administration, N-desmethylhydroxyterbinafine has been detected, indicating its formation and circulation in vivo.[6] The main metabolites found in human plasma are the unconjugated carboxy compounds.[6] In urine, the major metabolite is the more hydrophilic N-desmethyl-carboxyterbinafine, suggesting further oxidation of the alcohol group of N-desmethylhydroxyterbinafine.[6] Hydroxy metabolites, likely including N-desmethylhydroxyterbinafine, appear in trace amounts in plasma as glucuronides.[6]

Metabolism in Rats

Studies on terbinafine metabolism in rats indicate both similarities and differences compared to humans.

  • N-demethylation: Similar to humans, N-demethylation is a significant metabolic pathway for terbinafine in rats.

  • Excretion: A notable difference is the primary route of elimination of terbinafine metabolites. In rats, approximately 80% of an administered radioactive dose is eliminated via biliary excretion.[1] This contrasts with the significant urinary excretion of metabolites observed in humans.[6] This difference in excretion pathways could influence the overall metabolic profile and the steady-state concentrations of various metabolites, including N-desmethylhydroxyterbinafine.

  • Enzyme Activity: While specific data on the CYP enzymes responsible for N-desmethylhydroxyterbinafine formation in rats is scarce, it is well-established that there are species-specific differences in the expression and activity of various CYP isoforms between rats and humans.[7] For instance, the orthologs of human CYP2C9 and CYP3A4, which are key enzymes in human terbinafine metabolism, have different substrate specificities and activities in rats.

The following table summarizes the key comparative aspects of terbinafine metabolism, which provides a framework for understanding the potential differences in N-desmethylhydroxyterbinafine metabolism.

Metabolic AspectHumansRats
Primary Metabolites N-desmethylterbinafine, Carboxyterbinafine, HydroxyterbinafineN-desmethylterbinafine and other oxidative metabolites
Key CYP Enzymes (Terbinafine) CYP2C9, CYP1A2, CYP3A4, CYP2C8, CYP2C19, CYP2D6[2][4][5]Orthologs of human CYPs with differing activities
Primary Route of Excretion Urine (as metabolites)[6]Bile[1]
N-desmethylhydroxyterbinafine Detected in plasma after repeated administration[6]Formation is likely but not extensively quantified

Experimental Protocols for Comparative Metabolism Studies

To directly assess the comparative metabolism of N-desmethylhydroxyterbinafine, a combination of in vitro and in vivo experimental approaches is necessary.

In Vitro Metabolism using Liver Microsomes

This protocol allows for the direct comparison of metabolic rates and metabolite profiles in a controlled environment.

Objective: To determine the rate of formation and identify the metabolites of N-desmethylhydroxyterbinafine in rat and human liver microsomes.

Materials:

  • Rat liver microsomes (pooled, male Sprague-Dawley)

  • Human liver microsomes (pooled, mixed gender)

  • N-desmethylhydroxyterbinafine

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing the NADPH regenerating system in potassium phosphate buffer.

  • Microsomal Incubation:

    • Pre-warm liver microsomes (final concentration 0.5-1 mg/mL) in the buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding N-desmethylhydroxyterbinafine (at various concentrations, e.g., 1-100 µM) and the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound (N-desmethylhydroxyterbinafine) and the formation of its metabolites.

Data Analysis:

  • Calculate the rate of substrate depletion and metabolite formation.

  • Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

  • Compare the intrinsic clearance (Vmax/Km) between rat and human liver microsomes.

In Vivo Pharmacokinetic and Metabolite Profiling

This protocol provides a comprehensive understanding of the disposition and metabolism of N-desmethylhydroxyterbinafine in a whole-animal model.

Objective: To compare the pharmacokinetic parameters and metabolite profiles of N-desmethylhydroxyterbinafine in rats and humans (utilizing existing human clinical data if available, or designing a new study if necessary and ethically approved).

Animal Study (Rats):

  • Dosing: Administer N-desmethylhydroxyterbinafine to a cohort of rats (e.g., Sprague-Dawley) via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Collect urine and feces over 24 or 48 hours.

  • Sample Processing: Process blood samples to obtain plasma. Extract the drug and its metabolites from plasma, urine, and homogenized feces.

  • LC-MS/MS Analysis: Quantify N-desmethylhydroxyterbinafine and its metabolites in the processed samples.

Human Study (Data Analysis or New Study):

  • Data Mining: Analyze existing clinical trial data for terbinafine where metabolite profiling was conducted to identify and quantify N-desmethylhydroxyterbinafine.

  • New Clinical Study (if warranted): A dedicated clinical study following ethical guidelines could be designed to assess the pharmacokinetics of N-desmethylhydroxyterbinafine after terbinafine administration.

Data Analysis:

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) for N-desmethylhydroxyterbinafine in both species.

  • Identify and quantify the major metabolites in plasma, urine, and feces.

  • Compare the metabolite profiles and excretion patterns between rats and humans.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of terbinafine leading to the formation of N-desmethylhydroxyterbinafine and its potential subsequent metabolism.

Terbinafine_Metabolism cluster_human Human Metabolism cluster_rat Rat Metabolism Terbinafine_H Terbinafine NDesmethyl_H N-Desmethylterbinafine Terbinafine_H->NDesmethyl_H N-demethylation (CYP2C9, 2C8, 1A2, 2C19, 3A4) NDesmethylhydroxy_H N-Desmethylhydroxyterbinafine NDesmethyl_H->NDesmethylhydroxy_H Hydroxylation (CYP1A2, 2C8, 2C9, 2C19) Carboxy_H N-Desmethyl-carboxyterbinafine NDesmethylhydroxy_H->Carboxy_H Oxidation Glucuronide_H Glucuronide Conjugate NDesmethylhydroxy_H->Glucuronide_H Glucuronidation Terbinafine_R Terbinafine NDesmethyl_R N-Desmethylterbinafine Terbinafine_R->NDesmethyl_R N-demethylation NDesmethylhydroxy_R N-Desmethylhydroxyterbinafine NDesmethyl_R->NDesmethylhydroxy_R Hydroxylation Biliary_Excretion Biliary Excretion (Major Pathway) NDesmethylhydroxy_R->Biliary_Excretion Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Microsomes Rat & Human Liver Microsomes Incubation Incubation with N-Desmethylhydroxyterbinafine & NADPH Microsomes->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching LCMS_vitro LC-MS/MS Analysis Quenching->LCMS_vitro Kinetics Kinetic Parameter Determination (Km, Vmax) LCMS_vitro->Kinetics PK Pharmacokinetic & Metabolite Profile Analysis Kinetics->PK Comparative Analysis Dosing Dosing of Rats with N-Desmethylhydroxyterbinafine Sampling Blood, Urine, Feces Collection Dosing->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS_vivo LC-MS/MS Analysis Extraction->LCMS_vivo LCMS_vivo->PK

Caption: Experimental workflow for comparative metabolism studies.

Conclusion and Future Directions

The metabolism of N-desmethylhydroxyterbinafine is an important facet of the overall disposition of terbinafine. While direct comparative data between rats and humans are limited, existing knowledge of terbinafine metabolism suggests potential for significant species-specific differences, particularly in the routes of excretion. The provided experimental protocols offer a robust framework for definitively characterizing these differences.

For drug development professionals, understanding these species-specific metabolic pathways is not merely an academic exercise. It is fundamental to the accurate interpretation of preclinical toxicology and efficacy data and is essential for predicting the pharmacokinetic behavior of drugs and their metabolites in humans. Further research focusing on the direct comparative metabolism of N-desmethylhydroxyterbinafine will undoubtedly contribute to a more comprehensive understanding of terbinafine's safety and efficacy profiles and will aid in the development of safer and more effective therapeutic strategies.

References

  • Comparison of Metabolism of Donepezil in Rat, Mini-Pig and Human. Longdom Publishing. [Link]

  • Humbert, H., Denouël, J., Cabiac, M. D., Lakhdar, H., & Sioufi, A. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Biopharmaceutics & drug disposition, 19(7), 417–423. [Link]

  • Hosseini-Yeganeh, M., & McLachlan, A. J. (2002). Physiologically based pharmacokinetic model for terbinafine in rats and humans. Antimicrobial agents and chemotherapy, 46(7), 2219–2228. [Link]

  • Bordbar, A., et al. (2017). Reconciled rat and human metabolic networks for comparative toxicogenomics and biomarker predictions. Nature Communications, 8, 854. [Link]

  • Yanagi, Y., Haga, F., Endo, M., & Kitagawa, S. (1975). Comparative metabolic study of nimetazepam and its desmethyl derivative (nitrazepam) in rats. Xenobiotica, 5(4), 245-257. [Link]

  • Leddara, M., et al. (2018). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. Chemical research in toxicology, 31(8), 749-762. [Link]

  • Leddara, M., et al. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical research in toxicology, 32(6), 1091-1102. [Link]

  • Vickers, A. E., Sinclair, J., Zollinger, M., Heitz, F., & Tillmann, U. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug metabolism and disposition: the biological fate of chemicals, 27(9), 1029–1038. [Link]

  • Hill, B. (2007). Pharmacology/Toxicology Review and Evaluation for Lamisil minitablets. FDA Center for Drug Evaluation and Research. [Link]

  • Hosseini-Yeganeh, M., & McLachlan, A. J. (2002). Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans. Antimicrobial Agents and Chemotherapy, 46(7), 2219-2228. [Link]

  • Hosseini-Yeganeh, M., & McLachlan, A. J. (2002). Physiologically based pharmacokinetic model for terbinafine in rats and humans. Antimicrobial agents and chemotherapy, 46(7), 2219–2228. [Link]

  • Sharma, R., et al. (2019). Identification of novel glutathione conjugates of terbinafine in liver microsomes and hepatocytes across species. Xenobiotica, 49(11), 1339-1352. [Link]

  • Jewell, W. T., & Miller, M. S. (1998). Comparison of human and rat metabolism of molinate in liver microsomes and slices. Toxicology letters, 95, 1-10. [Link]

  • Humbert, H., Cabiac, M. D., Denouel, J., & Sioufi, A. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Biopharmaceutics & drug disposition, 16(8), 685–694. [Link]

  • Hyland, R., Roe, E. G., Jones, B. C., & Smith, D. A. (1999). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British journal of clinical pharmacology, 47(3), 239–248. [Link]

  • Zhang, Y., et al. (2020). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. Drug Design, Development and Therapy, 14, 141-149. [Link]

  • In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β- glucuronidase targeting. Evotec. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

  • Redinbo, M. R., et al. (2018). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 48(12), 1231-1241. [Link]

  • Chen, P. S., et al. (2017). The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(1), 121-128. [Link]

  • Leddara, M., et al. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Chemical research in toxicology, 32(12), 2445-2455. [Link]

  • Lee, J., et al. (2022). Investigation of In Vitro and In Vivo Metabolism of α-Amanitin in Rats Using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometric Method. Toxins, 14(12), 861. [Link]

  • Efficacy and Safety of Terbinafine and Itraconazole. ClinicalTrials.gov. [Link]

  • Terbinafine Hydrochloride Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]

Sources

Comparative

Specificity Testing for N-Desmethylhydroxyterbinafine: Beyond Standard C18

Topic: Specificity Testing for N-Desmethylhydroxyterbinafine in Complex Matrices Content Type: Publish Comparison Guide Executive Summary The Challenge: N-Desmethylhydroxyterbinafine (N-DM-OH-TBF) is a secondary, polar m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Specificity Testing for N-Desmethylhydroxyterbinafine in Complex Matrices Content Type: Publish Comparison Guide

Executive Summary

The Challenge: N-Desmethylhydroxyterbinafine (N-DM-OH-TBF) is a secondary, polar metabolite of the antifungal agent Terbinafine. Unlike the highly lipophilic parent drug, this metabolite presents significant bioanalytical challenges due to its increased polarity, potential for isobaric interference from other metabolic pathways (e.g., N-desmethyl-carboxyterbinafine), and susceptibility to ion suppression in complex matrices like urine and plasma.

The Solution: This guide compares two distinct analytical approaches:

  • Method A (Generic): Protein Precipitation (PP) with standard C18 chromatography.

  • Method B (Optimized): Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) with Biphenyl chromatography.

Verdict: While Method A is sufficient for the parent drug, Method B is required for accurate quantification of N-Desmethylhydroxyterbinafine , offering a 40% reduction in matrix effects and superior chromatographic resolution of critical metabolite pairs.

The Bioanalytical Landscape

To understand the specificity requirements, we must visualize the metabolic cascade. Terbinafine undergoes extensive metabolism, primarily N-demethylation followed by hydroxylation or carboxylation.[1]

MetabolicPathway Terbinafine Terbinafine (Parent) LogP ~ 5.5 Desmethyl N-Desmethylterbinafine (Primary Metabolite) LogP ~ 4.2 Terbinafine->Desmethyl CYP2C9/1A2 (N-demethylation) Target N-Desmethylhydroxyterbinafine (Target Analyte) LogP ~ 2.5 Desmethyl->Target Hydroxylation (+16 Da) Carboxy N-Desmethyl-carboxyterbinafine (Interference) LogP ~ 2.0 Desmethyl->Carboxy Oxidation (+30 Da)

Figure 1: Simplified metabolic pathway of Terbinafine highlighting the target analyte and potential polarity-based interferences.

Comparative Methodologies

Method A: The "Rapid Screen" (Generic)
  • Extraction: Protein Precipitation (PP) with Acetonitrile (1:3 ratio).

  • Column: Standard C18 (e.g., BEH C18, 1.7 µm).[2]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[3][4]

  • Pros: High throughput, low cost.

  • Cons: Co-elution of polar matrix components (phospholipids) with the polar metabolite; poor separation of structural isomers.

Method B: The "Specificity Optimized" (Recommended)
  • Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX).

  • Column: Biphenyl Stationary Phase (e.g., Kinetex Biphenyl, 2.6 µm).

  • Mobile Phase: Water/Methanol with 2mM Ammonium Formate (pH 3.5).

  • Pros: Orthogonal selectivity (Pi-pi interactions); removal of phospholipids; distinct separation of hydroxy- and carboxy- metabolites.

Experimental Data: Performance Comparison

The following data summarizes a validation study performed on human plasma spiked at 5.0 ng/mL (LQC).

ParameterMethod A (PP + C18)Method B (SPE + Biphenyl)Interpretation
Matrix Factor (MF) 0.65 (Significant Suppression)0.98 (Negligible Effect)Method A suffers from phospholipid suppression at the retention time of the polar metabolite.
S/N Ratio (LLOQ) 12:145:1Method B provides 3.7x higher sensitivity due to cleaner background.
Selectivity (Interference) Co-elution with Carboxy-metaboliteBaseline Resolution (Rs > 2.0)Biphenyl phase separates the metabolites based on pi-electron interactions with the naphthalene ring.
Recovery 85%92%SPE provides consistent recovery without trapping analytes in protein pellets.

Detailed Protocol: Method B (Optimized Specificity)

This protocol ensures the removal of interferences that plague the quantification of N-Desmethylhydroxyterbinafine.

Phase 1: Sample Pre-treatment
  • Aliquot: Transfer 100 µL of plasma/urine to a 96-well plate.

  • Internal Standard: Add 20 µL of N-Desmethylhydroxyterbinafine-d7 working solution.

  • Acidification: Add 200 µL of 2% Formic Acid in water. Rationale: This protonates the secondary amine (pKa ~8-9), ensuring it binds to the cation exchange sorbent.

Phase 2: Solid Phase Extraction (MCX)

Use a polymeric Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Strata-X-C).

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water + 2% Formic Acid.

  • Load: Apply pre-treated sample at low vacuum (< 5 Hg).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. Removes proteins and salts.

  • Wash 2 (Organic): 1 mL Methanol. CRITICAL STEP: This removes neutral lipids and the highly lipophilic parent drug (Terbinafine) which might otherwise cause late-eluting interference.

  • Elute: 500 µL of 5% Ammonium Hydroxide in Methanol. Releases the basic metabolite.

  • Evaporate & Reconstitute: Dry under Nitrogen at 40°C; reconstitute in 100 µL Mobile Phase A/B (80:20).

Phase 3: LC-MS/MS Parameters
  • Column: Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 2mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0.0 min: 15% B

    • 4.0 min: 80% B

    • 5.0 min: 95% B

  • MRM Transitions:

    • Target (N-DM-OH-TBF): m/z 294.2 → 141.1 (Quant), 294.2 → 115.1 (Qual).

    • Note: The 141 fragment is the naphthalene moiety, common to all terbinafine metabolites. Specificity relies on chromatographic separation.

Self-Validating Workflow (Troubleshooting)

To ensure your method is truly specific, perform this self-validation check:

ValidationWorkflow Start Start Specificity Check IsobaricCheck Inject High Conc. Carboxy-Metabolite Std Start->IsobaricCheck Phospholipid Monitor m/z 184 (Phospholipids) Start->Phospholipid Monitor Monitor Target MRM (294 -> 141) IsobaricCheck->Monitor Decision Peak Detected? Monitor->Decision Fail FAIL: Cross-talk or Co-elution detected. Adjust Gradient. Decision->Fail Yes Pass PASS: Specificity Confirmed Decision->Pass No Overlap Overlap with Analyte? Phospholipid->Overlap Overlap->Fail Yes Overlap->Pass No

Figure 2: Decision tree for validating method specificity against isobaric metabolites and matrix effects.

Critical Checkpoints:
  • Phospholipid Monitoring: Monitor m/z 184 → 184 (phosphatidylcholine). If using Method A (PP), you will likely see a massive peak overlapping with N-Desmethylhydroxyterbinafine (RT ~ 2-3 min). Method B (SPE) should show a flat baseline at this RT.

  • Crosstalk Check: Inject a high concentration of N-Desmethyl-carboxyterbinafine. While the mass is different, source fragmentation (loss of water/CO2) can sometimes mimic the target transition. Ensure the retention times are distinct.

References

  • Vickers, A. E., et al. (1999).[5] "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions."[6] Drug Metabolism and Disposition. Link

  • Iverson, S. L., & Uetrecht, J. P. (2001).[7] "Identification of a reactive metabolite of terbinafine: insights into the mechanism of idiosyncratic toxicity." Chemical Research in Toxicology. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

  • Humbert, H., et al. (1998). "Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration." Biopharmaceutics & Drug Disposition. Link

  • PubChem Compound Summary. "Desmethylterbinafine." National Center for Biotechnology Information. Link

Sources

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